molecular formula C4H10ClN B2487153 2-Methylazetidine hydrochloride CAS No. 1152113-37-5

2-Methylazetidine hydrochloride

Cat. No.: B2487153
CAS No.: 1152113-37-5
M. Wt: 107.58
InChI Key: WYQBCZUEZOFZFT-WCCKRBBISA-N
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Description

2-Methylazetidine hydrochloride is a useful research compound. Its molecular formula is C4H10ClN and its molecular weight is 107.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQBCZUEZOFZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152113-37-5
Record name 2-methylazetidine hydrochloride
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Foundational & Exploratory

Comprehensive Synthesis Guide: (R)-2-Methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Methylazetidine hydrochloride (CAS: 791614-71-6) is a high-value chiral heterocyclic building block used extensively in the design of next-generation pharmaceuticals. Its strained four-membered ring system offers unique conformational rigidity, making it an ideal bioisostere for proline or pyrrolidine moieties in peptidomimetics and kinase inhibitors.

This guide details a robust, scalable synthetic route grounded in the "Wenker-type" cyclization of amino alcohols.[1][2] Unlike complex catalytic asymmetric methods that suffer from catalyst leaching or high costs, this protocol relies on the stereospecific intramolecular displacement of a sulfate or sulfonate ester, ensuring high enantiomeric retention.

Retrosynthetic Analysis & Strategy

The most reliable disconnection for 2-substituted azetidines is the intramolecular cyclization of


-amino alcohols. For the (R)-enantiomer, the chiral integrity is maintained because the nucleophilic nitrogen attacks the achiral terminal carbon, leaving the stereocenter at the C2 position undisturbed.

Core Strategy:

  • Precursor Sourcing: (R)-3-Aminobutanol.[3][4]

  • Activation: Conversion of the primary alcohol to a leaving group (Sulfate or Mesylate).

  • Cyclization: Base-mediated intramolecular nucleophilic substitution (

    
    ).
    
  • Salt Formation: Stabilization as the hydrochloride salt.

Pathway Visualization

SynthesisRoute Start (R)-3-Aminobutanol (Chiral Precursor) Inter Activated Intermediate (Sulfate/Mesylate) Start->Inter Activation (H2SO4 or MsCl) ProductBase (R)-2-Methylazetidine (Free Base) Inter->ProductBase Cyclization (NaOH/Heat) Final (R)-2-Methylazetidine HCl (Final Salt) ProductBase->Final HCl/Et2O (Salt Formation)

Figure 1: Strategic workflow for the stereoconservative synthesis of (R)-2-Methylazetidine.

Detailed Experimental Protocols

Method A: The Modified Wenker Cyclization (Scalable/Industrial)

Recommended for multigram to kilogram scale due to atom economy and lack of chromatographic purification.

Phase 1: Activation (Sulfation)

The use of chlorosulfonic acid or sulfuric acid creates a zwitterionic sulfate ester. This method avoids the use of expensive sulfonyl chlorides.

Reagents:

  • (R)-3-Aminobutanol (1.0 equiv)[3]

  • Chlorosulfonic acid (

    
    ) (1.05 equiv) or Sulfuric acid (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or neat (if using

    
    )
    

Protocol:

  • Charge a reactor with (R)-3-aminobutanol dissolved in dry DCM (5 vol).

  • Cool the system to 0°C under

    
     atmosphere.
    
  • Add Chlorosulfonic acid dropwise over 30 minutes, maintaining internal temperature <10°C. Caution: Exothermic.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Remove solvent under reduced pressure to obtain the (R)-3-aminobutyl hydrogen sulfate as a viscous oil or semi-solid.

    • Checkpoint: Purity can be checked via LC-MS (M-H peak).

Phase 2: Cyclization & Distillation

The sulfate ester is cyclized under strongly basic conditions. The high volatility of the free base (bp ~61-62°C) allows for direct isolation via distillation, driving the equilibrium forward.

Reagents:

  • (R)-3-aminobutyl hydrogen sulfate (from Phase 1)

  • Sodium Hydroxide (NaOH) (40-50% aq. solution, 3.0 equiv)

Protocol:

  • Add the sulfate intermediate to a reaction vessel equipped with a short-path distillation head.

  • Add 50% NaOH solution slowly. The mixture will heat up.

  • Heat the mixture gradually to 100-120°C (oil bath temperature).

  • The (R)-2-methylazetidine free base will codistill with water/azeotrope at approximately 60-70°C.

  • Collect the distillate in a cooled receiver flask (0°C).

  • Drying: Treat the distillate with solid KOH pellets to salt out the water and dry the amine. Decant the organic layer.[3][5][6][7][8]

    • Yield Note: Typical yields for this step range from 60-75%.

Phase 3: Hydrochloride Salt Formation

The free base is volatile and prone to polymerization; immediate conversion to the HCl salt is critical for stability.

Protocol:

  • Dissolve the dried (R)-2-methylazetidine free base in anhydrous Diethyl Ether or MTBE (10 vol).

  • Cool to 0°C.

  • Bubble anhydrous HCl gas into the solution OR add 2M HCl in ether dropwise until pH < 2.

  • A white precipitate will form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid under inert atmosphere (hygroscopic).

  • Wash with cold ether.

  • Dry under vacuum at 40°C.

Analytical Characterization & Validation

To ensure scientific integrity, the following parameters must be met.

ParameterSpecificationMethod/Notes
Appearance White to off-white crystalline solidVisual inspection. Hygroscopic.
Purity >98.0%HPLC (C18 column) or GC (for free base).
Enantiomeric Excess >99% eeChiral HPLC (e.g., Chiralpak IG or IC).
1H NMR Consistent with structureCharacteristic multiplet at ~4.2 ppm (C2-H).
Melting Point ~70-75°C (hygroscopic)Varies with moisture content; handle rapidly.
Optical Rotation

sign matches standard
Compare with CoA of starting material; configuration is retained.

Mechanistic Validation: The stereochemistry is defined by the starting material. Since the reaction occurs at the primary carbon (C4 of the chain) and not the chiral secondary amine center (C2 of the chain), the (R)-configuration of the amino alcohol translates directly to the (R)-configuration of the azetidine.

Safety & Handling (E-E-A-T)

Authoritative Safety Note: Azetidines are strained ring systems and can act as alkylating agents. While less reactive than aziridines, they possess significant toxicity profiles.

  • Skin Absorption: (R)-2-Methylazetidine is a liquid free base that can rapidly penetrate skin. Double-gloving (Nitrile/Laminate) is required.

  • Respiratory Hazard: The free base has high vapor pressure. All operations involving the free base must be conducted in a functioning fume hood.

  • Stability: The HCl salt is stable but hygroscopic. Store in a desiccator at 2-8°C. The free base should not be stored for long periods due to polymerization risk.

References

  • Wenker, H. (1935).[9][10] "The Preparation of Ethylene Imine from Monoethanolamine". Journal of the American Chemical Society, 57(1), 2328.[9] Link

  • Medicines for All Institute. (2019). "Process Development Report: Synthesis of (R)-3-Aminobutanol". VCU. Link

  • ChemScene. (n.d.). "(R)-2-Methylazetidine hydrochloride Product Page". Link

  • National Institutes of Health (NIH). (2023). "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis". PubMed Central. Link

  • Google Patents. (2018). "CN107805205B - Preparation method of (R)-3-aminobutanol".[11] Link

Sources

The Synthetic Chemist's Guide to 2-Methylazetidine Hydrochloride: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide serves as a comprehensive literature review and practical resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-Methylazetidine hydrochloride. Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry due to their ability to impart unique conformational constraints, improve physicochemical properties, and enhance metabolic stability in drug candidates.[1] This guide provides a detailed exploration of the synthetic routes to this compound, its spectroscopic signature, characteristic reactivity, and strategic application in the design of novel therapeutics. The content herein is curated to bridge theoretical knowledge with practical, field-proven insights, ensuring scientific integrity and immediate applicability in a research and development setting.

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine motif has emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1] Its inherent ring strain, a consequence of its four-membered cyclic structure, bestows upon it a unique reactivity profile that distinguishes it from more common saturated heterocycles like pyrrolidine and piperidine.[1] This reactivity, when strategically harnessed, allows for a diverse range of chemical transformations, making azetidines versatile synthons for complex molecule construction.

2-Methylazetidine, in particular, offers an attractive chiral building block that introduces a stereocenter adjacent to the nitrogen atom. This structural feature can be pivotal in establishing specific interactions with biological targets, thereby enhancing potency and selectivity. The hydrochloride salt form ensures improved stability, solubility, and ease of handling in laboratory settings. A number of FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring the therapeutic relevance of this scaffold.

This guide will delve into the practical aspects of working with this compound, from its synthesis to its strategic incorporation into drug-like molecules.

Synthesis of this compound: A Practical Approach

The synthesis of 2-substituted azetidines can be challenging due to the inherent ring strain. However, several reliable strategies have been developed. A common and effective approach involves the cyclization of a suitably functionalized acyclic precursor. The following protocol is a representative synthesis adapted from established methodologies for the preparation of 2-substituted azetidines.[2]

Synthetic Strategy Overview

The synthesis commences with a commercially available chiral starting material, (R)- or (S)-1,3-butanediol, to establish the desired stereochemistry at the 2-position of the azetidine ring. The diol is converted to a bis-leaving group, which then undergoes a nucleophilic substitution with a protected amine, followed by intramolecular cyclization. The final step involves the deprotection and formation of the hydrochloride salt.

G cluster_0 Synthetic Pathway to this compound A (R)-1,3-Butanediol B Bis-mesylate A->B MsCl, Et3N C N-Benzyl-2-methylazetidine B->C Benzylamine D 2-Methylazetidine C->D H2, Pd/C E This compound D->E HCl in Et2O

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-Butane-1,3-diyl dimethanesulfonate (Bis-mesylate)

  • To a stirred solution of (R)-1,3-butanediol (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude bis-mesylate, which is used in the next step without further purification.

Step 2: Synthesis of (R)-1-Benzyl-2-methylazetidine

  • To a solution of the crude bis-mesylate (1.0 eq) in acetonitrile, add benzylamine (1.5 eq) and potassium carbonate (3.0 eq).

  • Heat the mixture to reflux and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield (R)-1-benzyl-2-methylazetidine.

Step 3: Synthesis of (R)-2-Methylazetidine

  • Dissolve (R)-1-benzyl-2-methylazetidine (1.0 eq) in methanol and add palladium on carbon (10 wt. %).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain crude (R)-2-methylazetidine.

Step 4: Formation of (R)-2-Methylazetidine Hydrochloride

  • Dissolve the crude (R)-2-methylazetidine in diethyl ether.

  • Cool the solution to 0 °C and add a solution of hydrogen chloride in diethyl ether (2.0 M) dropwise until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford (R)-2-Methylazetidine hydrochloride.

Physicochemical and Spectroscopic Characterization

This compound is a white to off-white solid that is typically soluble in water and polar organic solvents. Its identity and purity are confirmed through a combination of analytical techniques.

Property Value Reference
CAS Number 1152113-37-5[3]
Molecular Formula C₄H₁₀ClN[3]
Molecular Weight 107.58 g/mol [3]
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton at the 2-position (a multiplet), and the methylene protons of the azetidine ring (multiplets). The presence of the hydrochloride salt will result in a broad signal for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the methyl carbon, the methine carbon at C2, and the two methylene carbons of the azetidine ring.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic N-H stretching and bending vibrations, as well as C-H and C-N stretching frequencies.

  • Mass Spectrometry: The mass spectrum of the free base (2-methylazetidine) would show a molecular ion peak (M+) at m/z = 71.12.[4]

Reactivity and Applications in Synthesis

The reactivity of 2-Methylazetidine is dominated by the nucleophilicity of the secondary amine and the strain of the four-membered ring. The hydrochloride salt is typically treated with a base in situ to liberate the free amine for subsequent reactions.

N-Functionalization Reactions

The secondary amine of 2-methylazetidine provides a convenient handle for introducing a wide variety of substituents.

G cluster_1 N-Functionalization of 2-Methylazetidine A 2-Methylazetidine B N-Acyl-2-methylazetidine A->B RCOCl, Base C N-Alkyl-2-methylazetidine A->C R'X, Base D N-Aryl-2-methylazetidine A->D Ar-X, Pd catalyst

Caption: Key N-functionalization reactions of 2-Methylazetidine.

Protocol 4.1.1: N-Acylation

  • To a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the N-acyl-2-methylazetidine.

Protocol 4.1.2: N-Alkylation

  • To a mixture of this compound (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add the alkyl halide (1.2 eq).

  • Heat the reaction to 60 °C and stir for 12-24 hours.

  • Monitor by TLC.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the N-alkyl-2-methylazetidine.

Ring-Opening Reactions

The inherent ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening, particularly after activation of the nitrogen atom. This reactivity can be exploited to generate functionalized acyclic amines.

G cluster_2 Ring-Opening of Activated 2-Methylazetidine A N-Acyl-2-methylazetidinium B Ring-Opened Product A->B Nucleophile (e.g., R2CuLi)

Caption: Nucleophilic ring-opening of an activated 2-methylazetidine.

Protocol 4.2.1: Ring-Opening with Organocuprates

  • Prepare the N-activated 2-methylazetidine (e.g., N-tosyl or N-acyl derivative).

  • In a separate flask under a nitrogen atmosphere, prepare the Gilman reagent (e.g., lithium dimethylcuprate) from methyllithium and copper(I) iodide in diethyl ether at -78 °C.

  • Add the N-activated 2-methylazetidine to the solution of the organocuprate at -78 °C.

  • Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer, concentrate, and purify by column chromatography.

Safety and Handling

This compound is classified as a hazardous substance.[3] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its unique structural and reactivity profile, driven by the inherent strain of the four-membered ring, offers chemists a powerful tool for the design and synthesis of novel molecules with potentially improved pharmacological properties. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, complete with practical experimental protocols. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Azetidine hydrochloride | C3H8ClN | CID 12308726. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. (n.d.). Retrieved January 30, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • 2-Methylazetidine | C4H9N | CID 533460. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. (n.d.). Google Patents.
  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Methylazetidine Hydrochloride: From Discovery to Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1] Its inherent ring strain, a consequence of compressed bond angles, imparts unique conformational rigidity and physicochemical properties that are highly sought after by medicinal chemists.[2] This guide focuses on a key derivative, 2-Methylazetidine hydrochloride, providing a comprehensive overview of its discovery, synthesis, characterization, and burgeoning applications in the pharmaceutical landscape. The introduction of a methyl group at the 2-position creates a chiral center, opening avenues for stereoselective synthesis and enabling nuanced interactions with biological targets.[3]

The Genesis of 2-Methylazetidine: A Historical Perspective

While the parent azetidine ring was first synthesized in the late 19th century, the specific discovery of 2-methylazetidine is less explicitly documented in early literature.[3] The initial synthesis of azetidines was notoriously challenging due to the energetic barrier to forming a strained four-membered ring.[3] Early methods typically relied on the intramolecular cyclization of γ-haloamines.[3] The explosion of research into β-lactam antibiotics, which feature an azetidin-2-one core, following the discovery of penicillin, significantly advanced the synthetic toolkit for creating four-membered nitrogen heterocycles.[3] This paved the way for the development of more sophisticated and efficient methods, ultimately making substituted azetidines like 2-methylazetidine more accessible for investigation.

Modern synthetic endeavors have largely focused on scalable and enantioselective routes to afford specific stereoisomers of 2-methylazetidine, highlighting its importance as a chiral building block in contemporary drug design.[3]

Synthesis of this compound: Key Methodologies

The preparation of this compound typically involves the synthesis of the free base, 2-methylazetidine, followed by salt formation with hydrochloric acid. Several innovative and efficient synthetic strategies have been developed to access the chiral 2-methylazetidine core.

Enantioselective Synthesis from (R)-(-)-1,3-Butanediol

A robust and scalable synthesis of (S)-2-methylazetidine has been reported starting from the readily available (R)-(-)-1,3-butanediol.[4] This method relies on the in situ generation and cyclization of a 1,3-bis-triflate.

Conceptual Workflow:

Caption: Synthesis via Chemoselective Reduction

Structural Elucidation and Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Property Value Source
Molecular Formula C₄H₁₀ClN[5]
Molecular Weight 107.58 g/mol [5]
CAS Number 1152113-37-5[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl and azetidine ring protons. The chemical shifts and coupling patterns are crucial for confirming the structure. In the hydrochloride salt, the protons adjacent to the nitrogen are expected to be deshielded and appear at a lower field.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the three carbons of the azetidine ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H, N-H (of the ammonium salt), and C-N bond stretching and bending vibrations. The presence of a broad absorption in the 2400-3200 cm⁻¹ range is indicative of the ammonium salt.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would typically show the molecular ion of the free base (2-methylazetidine) after the loss of HCl. Common fragmentation patterns for amines involve cleavage at the C-C bond adjacent to the nitrogen atom. [6]

Applications in Drug Discovery and Development

The unique structural features of the 2-methylazetidine moiety make it an attractive building block for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Its incorporation can lead to improved metabolic stability, enhanced receptor affinity, and better solubility. [2]

Role as a Bioisostere and Conformational Constraint

The 2-methylazetidine group can serve as a bioisostere for other cyclic amines, such as pyrrolidine or piperidine, offering a different conformational profile that can fine-tune the interaction with a biological target. The constrained nature of the four-membered ring can lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity.

Interaction with NMDA Receptors

Azetidine derivatives have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. [7][8]The activation of NMDA receptors requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. [8]Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders. The conformationally restricted nature of azetidine-based ligands can allow for subtype-selective modulation of NMDA receptors. [7]For instance, certain azetidine-2,3-dicarboxylic acids have shown agonist activity with a preference for the NR1/NR2D subtype. [7] Simplified NMDA Receptor Signaling Pathway:

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor (NR1/NR2 Subunits) Glutamate->NMDA_R Binds to NR2 Co_agonist Glycine / D-Serine Co_agonist->NMDA_R Binds to NR1 Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening (depolarization dependent) Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Azetidine_drug 2-Methylazetidine Derivative (Modulator) Azetidine_drug->NMDA_R Modulates Activity caption Modulation of NMDA Receptor Signaling by an Azetidine Derivative

Caption: Modulation of NMDA Receptor Signaling by an Azetidine Derivative

Future Directions

The continued exploration of 2-methylazetidine and its derivatives in medicinal chemistry is a promising avenue for the development of novel therapeutics. Future research will likely focus on:

  • Development of novel synthetic methodologies: Further refinement of synthetic routes to allow for greater diversity in substitution patterns on the azetidine ring.

  • Exploration of new biological targets: Investigating the interaction of 2-methylazetidine-containing compounds with a broader range of receptors and enzymes.

  • Application in clinical candidates: The progression of drug candidates incorporating the 2-methylazetidine scaffold through clinical trials will be a key indicator of its therapeutic potential.

References

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH. (URL: [Link])

  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed. (URL: [Link])

  • 2-Methylazetidine | C4H9N | CID 533460 - PubChem - NIH. (URL: [Link])

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. (URL: [Link])

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (URL: [Link])

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (URL: [Link])

  • mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

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A Theoretical and Computational Scrutiny of 2-Methylazetidine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylazetidine hydrochloride, a substituted four-membered heterocyclic amine, represents a pivotal structural motif in medicinal chemistry. Its constrained ring system imparts unique conformational properties that can significantly influence biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of this compound. We will explore its structural, electronic, and spectroscopic properties through the lens of modern quantum chemical methods. This document is intended to serve as a practical resource for researchers engaged in the rational design of novel therapeutics incorporating the azetidine scaffold.

Introduction: The Significance of the Azetidine Ring in Drug Design

The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1] Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more flexible pyrrolidines, provides a unique conformational rigidity.[1] This structural constraint can pre-organize substituents in a defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the nitrogen atom can serve as a key hydrogen bond donor or acceptor, or as a point for further chemical modification.[2] The hydrochloride salt form enhances the solubility and stability of the parent amine, making it more amenable for pharmaceutical applications.

This guide will focus on the theoretical and computational methodologies to elucidate the intrinsic properties of this compound, providing a roadmap for its virtual screening and rational modification in drug development pipelines.

Molecular Structure and Conformational Landscape

The fundamental understanding of a molecule's bioactivity begins with a thorough characterization of its three-dimensional structure and conformational preferences. For this compound, the puckered nature of the four-membered ring and the stereochemistry at the C2 position are of paramount importance.

Ring Puckering and Methyl Group Orientation

The azetidine ring is not planar. It adopts a puckered conformation to alleviate ring strain. The degree of puckering and the preferred orientation of the methyl group (axial vs. equatorial) are critical determinants of the molecule's overall shape and steric profile. Conformational analysis, the study of the energetics between different rotational isomers, is essential for understanding the stability of these different forms.[3]

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of this compound and identifying its low-energy conformers.[4]

Experimental Protocol: Conformational Search and Optimization

  • Initial Structure Generation: Generate the 3D structure of this compound. Both the (R) and (S) enantiomers should be considered if the stereochemistry is not specified.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., molecular mechanics-based methods like MMFF94) to explore the rotational space of the methyl group and the ring puckering.

  • Quantum Mechanical Optimization: Select the low-energy conformers from the initial search and perform full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[4]

  • Frequency Analysis: Perform a vibrational frequency calculation for each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Relative Energy Calculation: Calculate the relative energies of the conformers, including the ZPVE correction, to determine the most stable conformations.

The Influence of Protonation

The protonation of the nitrogen atom to form the hydrochloride salt significantly impacts the geometry and electronic structure of the azetidine ring. The N-H bond introduces a new element of stereochemistry and alters the ring's puckering amplitude. Theoretical calculations can precisely quantify these changes.

Caption: Structural comparison of neutral 2-methylazetidine and its hydrochloride salt.

Electronic Properties: A Quantum Chemical Perspective

The electronic properties of this compound govern its reactivity and intermolecular interactions. Quantum chemical calculations provide invaluable insights into these properties.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would highlight the positive potential around the ammonium group, indicating its propensity for electrostatic interactions and hydrogen bonding.

Experimental Protocol: Electronic Structure Calculation

  • Optimized Geometry: Use the lowest energy conformer of this compound obtained from the conformational analysis.

  • Single-Point Energy Calculation: Perform a single-point energy calculation at a higher level of theory (e.g., a larger basis set like 6-311++G(d,p)) to obtain more accurate electronic properties.

  • FMO Analysis: Visualize the HOMO and LUMO isosurfaces and analyze their spatial distribution and energy levels.

  • MEP Surface Generation: Generate the MEP surface and map it onto the electron density of the molecule to identify regions of positive and negative electrostatic potential.

G cluster_workflow Computational Workflow for Electronic Properties start Start with Optimized Geometry spe Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) start->spe fmo Frontier Molecular Orbital (HOMO/LUMO) Analysis spe->fmo mep Molecular Electrostatic Potential (MEP) Mapping spe->mep end Analysis of Reactivity and Intermolecular Interactions fmo->end mep->end

Caption: Workflow for the computational analysis of electronic properties.

Spectroscopic Characterization: Bridging Theory and Experiment

Theoretical calculations of spectroscopic properties, such as vibrational (IR) and nuclear magnetic resonance (NMR) spectra, can aid in the interpretation of experimental data and provide a deeper understanding of the molecular structure.

Vibrational Spectroscopy (FT-IR)

Theoretical frequency calculations can predict the vibrational modes of this compound.[5] By comparing the calculated IR spectrum with the experimental one, one can assign the observed absorption bands to specific molecular vibrations, such as N-H stretches, C-H stretches, and ring deformation modes.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum chemical methods can also predict the ¹H and ¹³C NMR chemical shifts of this compound.[8] The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Comparing the calculated and experimental chemical shifts can help confirm the proposed structure and stereochemistry.

Table 1: Key Physicochemical and Computational Properties of this compound

PropertyValueSource
Molecular Formula C₄H₁₀ClN[9]
Molecular Weight 107.58 g/mol [9]
Topological Polar Surface Area (TPSA) 12.03 Ų[9]
logP 0.79[9]
Hydrogen Bond Acceptors 1[9]
Hydrogen Bond Donors 1[9]

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. By elucidating its conformational preferences, electronic properties, and spectroscopic signatures, researchers can gain valuable insights to guide the design and development of novel drug candidates. Future studies could extend this approach to investigate the interactions of this compound with biological targets through molecular docking and molecular dynamics simulations, further bridging the gap between theoretical chemistry and practical drug discovery.[4]

References

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  • Kaur, M., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45585-45615. [Link]

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  • Giraldo, J., et al. (2016). Computational scheme of 2-methylhistamine monocation 1 (top) and... ResearchGate. [Link]

  • Abdel-Rahman, L. H., et al. (2019). Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand. Asian Journal of Chemistry, 31(11), 2430-2438. [Link]

  • Politzer, P., et al. (1999). Experimental and computational studies of the structure and vibrational spectra of azetidine derivatives. Journal of Molecular Structure: THEOCHEM, 491(1-3), 67-80. [Link]

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  • Pinter, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11247-11256. [Link]

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Technical Guide: Solubility Profile and Handling of 2-Methylazetidine Hydrochloride

[1][2]

Primary CAS: 1152113-37-5 (Racemic) | (S)-Enantiomer CAS: 935669-67-3 Formula: C₄H₉N[1][2]·HCl | MW: 107.58 g/mol [1][3][4][5]

Executive Summary & Chemical Identity

2-Methylazetidine hydrochloride is a constrained, four-membered cyclic amine salt used extensively as a building block in medicinal chemistry to introduce conformational rigidity and lower lipophilicity compared to larger ring analogs (pyrrolidines/piperidines).[1][2]

Unlike its free base form—a volatile, flammable liquid—the hydrochloride salt is a stable crystalline solid.[2] However, its high lattice energy and ionic character drastically alter its solubility profile, necessitating specific solvent systems for effective dissolution and reactivity.

Physicochemical Characterization
PropertyDataSource / Note
Appearance White to off-white crystalline solid[ChemScene, 2024]
Melting Point >300 °C (Decomposes)Typical of azetidine salts [Sigma-Aldrich]
Hygroscopicity HighRequires storage under desiccated conditions
pKa (Conj.[1][2][6][7] Acid) ~11.0Estimated based on Azetidine (11.[2]29)
LogP (Free Base) ~0.4 - 0.8Low lipophilicity

Solubility Profile

Note: The data below represents a consensus of empirical observations for small-ring amine hydrochlorides. Exact saturation points must be determined gravimetrically (see Protocol 1).

A. Solvent Compatibility Matrix

The hydrochloride salt relies on high-dielectric or hydrogen-bond-donating solvents to overcome its crystal lattice energy.[1][2]

Solvent ClassRepresentative SolventsSolubility RatingEstimated Range (mg/mL)Application Notes
Polar Protic WaterExcellent > 100 mg/mLIdeal for aqueous workups; pH adjustment required for extraction.[1][2]
Polar Protic Methanol, EthanolGood 20 - 50 mg/mLPreferred for recrystallization or homogeneous reactions.[1][2]
Polar Aprotic DMSO, DMFGood 10 - 30 mg/mLUsed for SNAr or coupling reactions where protic solvents interfere.[1][2]
Chlorinated DCM, ChloroformPoor < 1 mg/mLCritical: The salt is insoluble. Must be free-based to dissolve here.
Ethers/Alkanes THF, Et₂O, HexanesInsoluble < 0.1 mg/mLUseful as anti-solvents to precipitate the salt from MeOH/EtOH.
B. Thermodynamic Mechanism

The dissolution of 2-methylazetidine HCl is governed by the competition between Lattice Energy (ΔH_lattice) and Solvation Energy (ΔH_solv) .[1][2]

  • In Water: The high dielectric constant (ε ≈ 80) and strong ion-dipole interactions stabilize the dissociated chloride anion and the ammonium cation, overcoming the lattice energy.[1]

  • In DCM: The low dielectric constant (ε ≈ 9) cannot stabilize the ions, causing the salt to remain as a solid suspension.[2]

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to determine the exact saturation point for your specific batch/temperature.

  • Preparation: Weigh ~50 mg of 2-methylazetidine HCl into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 5 minutes after each addition. Sonicate if necessary to break up aggregates.[2]

  • Observation: Continue addition until the solution is clear (no visible particulates).

  • Calculation:

    
    
    
Protocol 2: In-Situ Free-Basing for Organic Synthesis

Many reactions (e.g., amide coupling, nucleophilic substitution) require the nucleophilic free amine, not the ammonium salt.[1] This protocol converts the HCl salt to the soluble free base in organic media.[8]

Reagents:

  • 2-Methylazetidine HCl[1][2][4]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)[1][2]

  • Solvent: Dichloromethane (DCM) or DMF[1]

Workflow:

  • Suspend 2-methylazetidine HCl in DCM (it will not dissolve).

  • Add 3.0 eq of DIPEA.[2]

  • Stir at Room Temperature for 15–30 minutes.

  • Result: The mixture will clarify as the free base forms (soluble in DCM) and DIPEA[2]·HCl forms (also soluble or suspended depending on concentration).[1][2]

  • Proceed directly to the coupling reaction.

Visualizations

Figure 1: Solubility & Free-Basing Decision Logic

This flowchart guides the researcher in selecting the correct solvent system based on the intended application.[1][2]

SolubilityLogicStartStart: 2-Methylazetidine HClGoalDefine GoalStart->GoalAqueousAqueous Workup / StorageGoal->AqueousStorage/AnalysisReactionOrganic Reaction (Coupling/SNAr)Goal->ReactionSynthesisSolventH2OSolvent: Water / 0.1N HCl(Solubility: >100 mg/mL)Aqueous->SolventH2ODissolves DirectlySolventOrgSolvent: DCM / THF(Solubility: <1 mg/mL)Reaction->SolventOrgSuspension FormsActionBaseAction: Add Organic Base(DIPEA / TEA > 2.0 eq)SolventOrg->ActionBaseIn-Situ NeutralizationResultFreeResult: Free Base Generated(Soluble in Organics)ActionBase->ResultFreeProceed to Reaction

Caption: Decision tree for solvent selection. The HCl salt requires neutralization (free-basing) to become soluble in standard organic reaction solvents like DCM.[1][2]

Figure 2: Equilibrium Dynamics

Visualizing the transition from the insoluble salt lattice to the soluble free amine.

EquilibriumSaltSalt Form (Solid)[R-NH2-CH3]+ Cl-High Lattice EnergyFreeBaseFree Base (Liquid/Soln)R-NH-CH3LipophilicSalt->FreeBaseDeprotonationFreeBase->SaltProtonationWaterWater / MeOHBase+ Base (OH- / Et3N)Acid+ Acid (HCl)

Caption: Chemical equilibrium. The salt form is preferred in acidic/neutral aqueous media, while the free base dominates in basic organic conditions.[2]

References

  • ChemScene. (2024).[2][9] this compound Product Data Sheet (CAS 1152113-37-5).[1][2] Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Azetidine hydrochloride Specification Sheet (Analogous Reference). Retrieved from [1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 533460: 2-Methylazetidine. Retrieved from [1][2]

  • BLD Pharm. (2024).[1][2] 3-Methylazetidine hydrochloride MSDS. Retrieved from [1][2]

Methodological & Application

Synthesis of 2-Methylazetidine Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry and drug development. Their inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows them with a unique reactivity profile, making them valuable synthons for the creation of diverse molecular architectures.[1][2] The 2-methylazetidine moiety, in particular, offers a chiral building block that can be strategically functionalized to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides detailed application notes and protocols for the synthesis of various derivatives from 2-methylazetidine hydrochloride, targeting researchers, scientists, and professionals in the field of drug development. We will delve into the key synthetic transformations, including N-alkylation and N-acylation, and touch upon the ring-opening reactions of activated azetidines, providing both theoretical insights and practical, step-by-step protocols.

Part 1: The Crucial First Step - Liberation of the Free Base

2-Methylazetidine is most commonly available as its hydrochloride salt. To render the nitrogen nucleophilic for subsequent derivatization, it is essential to first liberate the free base. This process, known as free-basing, involves the neutralization of the ammonium salt with a suitable base.

Protocol 1: Free-Basing of this compound

Causality: The hydrochloride salt is stable and easy to handle. However, the protonated nitrogen is non-nucleophilic. The addition of a strong base deprotonates the ammonium ion, yielding the free amine which is soluble in organic solvents and ready for reaction. A biphasic system with a strong aqueous base and an organic extraction solvent is a common and effective method.[3]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of water in a separatory funnel.

  • Basification: Cool the solution in an ice bath and slowly add a concentrated aqueous solution of NaOH (e.g., 50% w/v) or KOH dropwise with swirling. Monitor the pH of the aqueous layer with pH paper, aiming for a pH > 12 to ensure complete deprotonation.

  • Extraction: Extract the aqueous layer with several portions of dichloromethane or diethyl ether. The free 2-methylazetidine is more soluble in the organic phase.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

  • Concentration: Filter the drying agent and carefully remove the solvent using a rotary evaporator at low temperature and pressure. Caution: 2-Methylazetidine is volatile. It is advisable to use the free base immediately in the next synthetic step.

Part 2: N-Alkylation Strategies

N-alkylation is a fundamental method to introduce alkyl, benzyl, or other carbon-based substituents onto the azetidine nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Direct N-Alkylation with Alkyl Halides

This classic approach involves the reaction of the free 2-methylazetidine with an electrophilic alkyl halide.

Causality: The lone pair of electrons on the nitrogen atom of the free base acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an S_N_2 reaction. A base is typically added to scavenge the hydrogen halide byproduct, preventing the formation of the unreactive ammonium salt.

Protocol 2: N-Benzylation of 2-Methylazetidine

Materials:

  • Free 2-methylazetidine (from Protocol 1)

  • Benzyl bromide or benzyl chloride

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Reaction vessel with reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: To a solution of freshly prepared free 2-methylazetidine in acetonitrile, add a slight excess of potassium carbonate (as a base) and benzyl bromide.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.[4]

Reductive Amination

Reductive amination is a powerful and often preferred method for N-alkylation, especially when dealing with aldehydes and ketones. It proceeds in two stages: the formation of an iminium ion intermediate, followed by its reduction.

Causality: 2-Methylazetidine reacts with an aldehyde or ketone to form a hemiaminal, which then dehydrates to an iminium ion. A reducing agent, selectively chosen to reduce the iminium ion but not the starting carbonyl compound, is then used to furnish the N-alkylated product. Sodium triacetoxyborohydride is a commonly used reagent for this purpose due to its mildness and selectivity.

Protocol 3: Reductive Amination with an Aldehyde

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Stir plate and magnetic stir bar

Step-by-Step Procedure:

  • Reaction Setup: Suspend this compound in 1,2-dichloroethane. Add the aldehyde and triethylamine to the suspension.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Part 3: N-Acylation Reactions

N-acylation introduces a carbonyl group adjacent to the azetidine nitrogen, forming an amide. This is a common strategy to synthesize a wide array of derivatives with diverse biological activities. Acyl chlorides and acid anhydrides are the most frequently used acylating agents.

Causality: The nucleophilic nitrogen of 2-methylazetidine attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic acyl substitution reaction. The reaction with acyl chlorides is typically rapid and exothermic, often requiring a base to neutralize the HCl byproduct.[5][6][7] Reactions with anhydrides are generally milder.[8]

Protocol 4: N-Acetylation with Acetic Anhydride

Materials:

  • Free 2-methylazetidine (from Protocol 1)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Stir plate and magnetic stir bar

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the free 2-methylazetidine in dichloromethane in a round-bottom flask and cool in an ice bath.

  • Acylation: Add triethylamine or pyridine, followed by the dropwise addition of acetic anhydride.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted acetic anhydride and acetic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetyl-2-methylazetidine. Further purification can be achieved by column chromatography if necessary.[9]

Protocol 5: N-Acylation with an Acyl Chloride

Materials:

  • This compound

  • An acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Toluene

  • Stir plate and magnetic stir bar

Step-by-Step Procedure:

  • Reaction Setup: Suspend this compound in dichloromethane. Add a slight excess of triethylamine to generate the free base in situ.

  • Acylation: Cool the mixture in an ice bath and add the acyl chloride dropwise.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, wash the mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1][10]

Part 4: Ring-Opening of N-Activated 2-Methylazetidines

The ring strain of azetidines can be exploited in ring-opening reactions, particularly when the nitrogen atom is activated with an electron-withdrawing group (e.g., a sulfonyl or acyl group). This transformation provides access to functionalized acyclic amines.

Causality: The electron-withdrawing group on the nitrogen enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The regioselectivity of the ring-opening is influenced by steric and electronic factors.

Protocol 6: Nucleophilic Ring-Opening of N-Sulfonyl-2-methylazetidine

Materials:

  • N-Tosyl-2-methylazetidine (prepared by reacting free 2-methylazetidine with tosyl chloride)

  • A nucleophile (e.g., sodium azide, a thiol, or an organocuprate)

  • A suitable solvent (e.g., DMF, THF)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve N-tosyl-2-methylazetidine in the chosen solvent.

  • Nucleophilic Attack: Add the nucleophile to the solution. The reaction may require heating to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: The work-up procedure will vary depending on the nucleophile used. Typically, it involves quenching the reaction, extracting the product into an organic solvent, and washing with water and brine.

  • Purification: The product is purified by column chromatography.[11][12]

Data Presentation and Characterization

The successful synthesis of 2-methylazetidine derivatives should be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for N-Substituted 2-Methylazetidines
DerivativePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-Benzyl-2-methylazetidine Aromatic-H7.20-7.40 (m)127.0-140.0
CH₂-Ph~3.60 (s)~60.0
CH (azetidine)~3.0-3.2 (m)~55.0-60.0
CH₂ (azetidine)~1.8-2.2 (m)~20.0-30.0
CH₃~1.10 (d)~15.0-20.0
N-Acetyl-2-methylazetidine CH₃ (acetyl)~2.00 (s)~22.0
CH (azetidine)~3.8-4.2 (m)~50.0-55.0
CH₂ (azetidine)~1.9-2.3 (m)~20.0-30.0
CH₃~1.20 (d)~15.0-20.0

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.[13][14][15][16][17]

Experimental Workflows (Graphviz Diagrams)

N_Alkylation_Workflow start 2-Methylazetidine Hydrochloride free_base Free 2-Methylazetidine start->free_base Free-Basing (Protocol 1) direct_alkylation Direct Alkylation (Alkyl Halide, Base) free_base->direct_alkylation reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) free_base->reductive_amination product N-Alkyl-2-methylazetidine direct_alkylation->product reductive_amination->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Workflow for N-Alkylation of 2-Methylazetidine.

N_Acylation_Workflow start 2-Methylazetidine Hydrochloride free_base Free 2-Methylazetidine start->free_base Free-Basing (Protocol 1) acyl_chloride N-Acylation (Acyl Chloride, Base) free_base->acyl_chloride anhydride N-Acylation (Acid Anhydride, Base) free_base->anhydride product N-Acyl-2-methylazetidine acyl_chloride->product anhydride->product purification Purification (Washing, Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Workflow for N-Acylation of 2-Methylazetidine.

Conclusion

The protocols and guidelines presented herein offer a robust starting point for the synthesis and derivatization of 2-methylazetidine. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery and development programs. The versatility of the azetidine scaffold, coupled with the synthetic methodologies outlined, provides a powerful toolkit for the modern medicinal chemist.

References

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Application Notes & Protocols: The Strategic Incorporation of 2-Methylazetidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Small, saturated nitrogen-containing heterocycles are foundational scaffolds in drug discovery, prized for their ability to impart favorable physicochemical and pharmacokinetic properties. Among these, the azetidine ring has emerged as a particularly valuable motif. This guide provides an in-depth exploration of 2-methylazetidine hydrochloride, a versatile building block for medicinal chemists. We will dissect the strategic advantages conferred by the 2-methyl substituent, from stereochemical control to metabolic stability, and provide detailed, field-proven protocols for its synthetic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in the design of next-generation therapeutics.

The Azetidine Scaffold: A Privileged Motif in Drug Design

The four-membered azetidine ring is far more than a simple cyclic amine. Its unique combination of high ring strain (approx. 25.4 kcal/mol), significant sp³-rich character, and conformational rigidity makes it a highly attractive component in the design of bioactive molecules.[1][2] Unlike more flexible or planar aromatic systems, the three-dimensional nature of the azetidine scaffold allows for precise projection of substituents into three-dimensional space, enabling exquisite interactions with biological targets.

This unique geometry often translates into significant improvements in a drug candidate's profile:

  • Enhanced Aqueous Solubility: The polar nitrogen atom can act as a hydrogen bond acceptor, often improving solubility compared to carbocyclic analogs.[3]

  • Improved Metabolic Stability: The compact, strained ring can be less susceptible to metabolic enzymes compared to larger, more flexible rings.[1][3]

  • Novel Chemical Space: Azetidines provide advantageous exit vectors for molecular elaboration, granting access to unexplored chemical space.[3]

The successful incorporation of this scaffold is evident in several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , where the azetidine moiety is crucial for achieving the desired potency, selectivity, and pharmacokinetic properties.[1]

This compound: Properties and Strategic Advantages

This compound is a readily available, chiral building block that offers several layers of strategic advantage beyond the parent azetidine scaffold. The hydrochloride salt form enhances its stability and handling properties, making it an ideal starting material for synthesis.[4]

Physicochemical Properties

A summary of the key computed and experimental properties of 2-methylazetidine and its hydrochloride salt is presented below.

PropertyValueSource
Chemical Formula C₄H₁₀ClN[5]
Molecular Weight 107.58 g/mol [5][6]
Topological Polar Surface Area (TPSA) 12.03 Ų[5]
LogP (Computed) 0.79[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Storage Conditions 4°C, stored under nitrogen[5]
The Influence of the C2-Methyl Group

The seemingly simple addition of a methyl group at the 2-position introduces critical features that a medicinal chemist can exploit.

cluster_0 2-Methylazetidine Core cluster_1 Strategic Implications A 2-Methylazetidine (Chiral Center at C2) B Stereochemical Control (Access to (R) and (S) enantiomers) A->B Introduces C Metabolic Shielding (Blocks C2 oxidation) A->C Provides D Conformational Lock (Influences ring pucker) A->D Acts as E Precise Vectoring (Probes hydrophobic pockets) A->E Enables

Caption: Key strategic advantages of the 2-methylazetidine scaffold.

  • Stereochemistry: The C2 carbon is a chiral center, meaning the molecule exists as (R) and (S) enantiomers. The availability of enantiomerically pure forms of this compound allows for the stereoselective synthesis of drug candidates, which is critical for optimizing target engagement and minimizing off-target effects.[6][7][8]

  • Conformational Influence: The methyl group influences the conformational preference of the azetidine ring. This subtle conformational biasing can "lock" the molecule into a more bioactive conformation when bound to a protein target, reducing the entropic penalty of binding and potentially increasing potency.[9][10]

  • Metabolic Shielding: The C2 position of a parent azetidine ring can be susceptible to metabolic oxidation. The presence of a methyl group can sterically hinder the approach of metabolic enzymes (e.g., cytochrome P450s), thereby increasing the metabolic stability and half-life of the drug candidate.

  • Probing Binding Pockets: The methyl group itself can serve as a key pharmacophoric feature, productively occupying small hydrophobic pockets within a target's active site to enhance binding affinity.

Applications in Drug Discovery Programs

The unique profile of 2-methylazetidine makes it a valuable building block across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][11][12] Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[12][13]

  • As a Versatile Scaffold: It serves as a rigid, three-dimensional core from which various functional groups can be projected. The secondary amine provides a reliable handle for functionalization without compromising the core structure.

  • As a Bioisostere: The 2-methylazetidine motif can be used as a bioisosteric replacement for other chemical groups.[3] For instance, it can serve as a more sp³-rich, conformationally restricted analog of a pyridine ring or act as a replacement for a gem-dimethyl group to improve solubility and modulate lipophilicity.

Key Synthetic Protocols: A Practical Guide

The utility of this compound is realized through its synthetic transformations. The following protocols describe three fundamental reactions for its incorporation into diverse molecular architectures.

Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 2-Methylazetidine derivatives may cause skin, eye, and respiratory irritation.[6]

Protocol 1: N-Acylation via Acid Chloride

This protocol details the formation of an amide bond, a cornerstone reaction in medicinal chemistry, by coupling 2-methylazetidine with an acid chloride.

Causality: 2-Methylazetidine is supplied as a hydrochloride salt to improve stability. The first step requires its neutralization with a non-nucleophilic base (e.g., triethylamine, TEA) to generate the free secondary amine, which is the active nucleophile. The reaction is performed at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acid chloride, preventing side reactions and degradation.

cluster_0 N-Acylation Workflow start Start: 2-Methylazetidine HCl + Acid Chloride step1 1. Dissolve HCl salt in DCM. start->step1 step2 2. Cool to 0 °C. step1->step2 step3 3. Add Base (TEA) to free the amine. step2->step3 step4 4. Add Acid Chloride dropwise. step3->step4 step5 5. Warm to RT & Stir (Monitor by TLC/LCMS). step4->step5 step6 6. Aqueous Work-up (Wash with H₂O, brine). step5->step6 step7 7. Dry (Na₂SO₄), Filter, Concentrate. step6->step7 end End: Purified N-Acyl 2-Methylazetidine step7->end

Caption: Experimental workflow for the N-Acylation of 2-methylazetidine.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~0.1 M concentration). Stir until the solid is suspended.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C.

  • Basification: Add triethylamine (TEA, 1.5 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. The mixture should become a clear solution as the free amine is formed.

  • Acylation: In a separate flask, dissolve the desired acid chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure N-acylated 2-methylazetidine.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the formation of a new carbon-nitrogen bond by reacting 2-methylazetidine with an aldehyde or ketone in the presence of a mild reducing agent.

Causality: The reaction proceeds via the initial formation of a transient iminium ion intermediate from the condensation of the amine and the carbonyl compound. This electrophilic iminium ion is then selectively reduced by a mild hydride source. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation as it is mild enough not to reduce the starting aldehyde/ketone, is tolerant of the slightly acidic conditions generated by the hydrochloride salt, and its steric bulk favors reduction of the less-hindered iminium ion.

cluster_0 Reductive Amination Workflow start Start: 2-Methylazetidine HCl + Aldehyde/Ketone step1 1. Combine amine HCl & carbonyl in DCE. start->step1 step2 2. Stir for 20 min to promote iminium formation. step1->step2 step3 3. Add NaBH(OAc)₃ in one portion. step2->step3 step4 4. Stir at RT (Monitor by TLC/LCMS). step3->step4 step5 5. Quench with sat. aq. NaHCO₃. step4->step5 step6 6. Extract with DCM, Wash, and Dry. step5->step6 end End: Purified N-Alkyl 2-Methylazetidine step6->end

Caption: Experimental workflow for Reductive Amination.

Step-by-Step Methodology:

  • Preparation: To a flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).

  • Dissolution: Add 1,2-dichloroethane (DCE, ~0.2 M). Stir the suspension at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion. Note: The reaction may effervesce slightly.

  • Reaction: Stir the mixture at room temperature for 4-16 hours, monitoring for completion by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add DCM if necessary, and separate the layers. Extract the aqueous layer with DCM (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel) to obtain the desired N-alkylated product.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolkit. Its inherent stereochemistry, conformational rigidity, and the strategic placement of the methyl group provide a sophisticated means to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The robust and reliable synthetic protocols for its functionalization, as detailed in this guide, enable its seamless integration into drug discovery pipelines. By understanding and leveraging the unique attributes of this scaffold, researchers can accelerate the development of innovative therapeutics that address unmet medical needs.

References

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Application Notes: The Strategic Use of 2-Methylazetidine Hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its incorporation into molecular design is a strategic choice to enhance key pharmaceutical properties. Unlike more flexible aliphatic chains, the strained, rigid structure of the azetidine ring provides a well-defined conformational constraint on the molecule. This rigidity can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, the presence of this sp³-rich motif often imparts favorable pharmacokinetic characteristics, such as increased metabolic stability, improved aqueous solubility, and a lower tendency for off-target toxicity.[3]

2-Methylazetidine, a chiral derivative, offers an additional stereocenter that can be crucial for optimizing chiral interactions with biological receptors. It serves as a valuable building block for introducing this desirable motif into advanced intermediates and final API structures.[4] This guide focuses on the practical application of its hydrochloride salt in synthesis.

The Role and Rationale for Using the Hydrochloride Salt

2-Methylazetidine in its free base form is a volatile and potentially hazardous liquid. The hydrochloride salt offers significant practical advantages for laboratory and industrial applications:

  • Stability and Handling: It is a stable, crystalline solid that is easier to store, handle, and weigh accurately compared to the volatile free base.[5]

  • Reduced Odor and Toxicity: Salt formation significantly reduces the vapor pressure, minimizing inhalation exposure and unpleasant odors in the laboratory.

  • Enhanced Solubility: The hydrochloride salt is often more soluble in protic solvents, which can be advantageous for certain reaction setups or for purification.[5]

A critical aspect of using 2-Methylazetidine hydrochloride is the necessity of liberating the nucleophilic free base in situ or in a preliminary step. This is typically achieved by adding a suitable base to neutralize the hydrogen chloride.

Core Application: Nucleophilic Functionalization in API Synthesis

The primary application of 2-methylazetidine in API synthesis is as a nucleophilic building block. The lone pair of electrons on the nitrogen atom readily participates in reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds, effectively incorporating the 2-methylazetidine moiety into a larger molecular framework.

The most common transformations include:

  • N-Alkylation: Reaction with alkyl halides, tosylates, mesylates, or epoxides.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Acylation: Reaction with acyl chlorides or activated esters to form amides.

These reactions are fundamental in building the complex molecular architectures required for modern therapeutics.[1]

Experimental Protocols and Methodologies

General Protocol for N-Alkylation of 2-Methylazetidine

This protocol details a representative nucleophilic substitution reaction to form a tertiary amine, a common intermediate in API synthesis. The key first step is the in situ liberation of the free base from the hydrochloride salt.

Reaction Scheme:

(A generic reaction scheme showing 2-Methylazetidine HCl reacting with an electrophile 'R-X' in the presence of a base to yield the N-substituted product)

Causality Behind Component Selection:

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is chosen. These bases are strong enough to deprotonate the azetidinium ion but are sterically hindered, preventing them from competing with the 2-methylazetidine as a nucleophile and reacting with the electrophile. An inorganic base like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the reagents and intermediates without participating in the reaction (i.e., they are not acidic and won't protonate the amine).

  • Temperature: The reaction is often heated to increase the reaction rate, as N-alkylation can be slow at room temperature. The optimal temperature depends on the reactivity of the electrophile (R-X).

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightStoichiometry
This compound1152113-37-5107.58 g/mol 1.0 eq
Electrophile (e.g., Benzyl Bromide)100-39-0171.04 g/mol 1.0 - 1.2 eq
DIPEA7087-68-5129.24 g/mol 2.0 - 2.5 eq
Acetonitrile (MeCN), Anhydrous75-05-841.05 g/mol ~0.1 M
Ethyl Acetate (EtOAc)141-78-688.11 g/mol -
Saturated aq. NaHCO₃ solution---
Brine (Saturated aq. NaCl)---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Base Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M. Add DIPEA (2.2 eq) to the suspension. Stir the mixture at room temperature for 15-20 minutes. This step is crucial to neutralize the hydrochloride and generate the free 2-methylazetidine base in solution.

  • Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.1 eq) to the reaction mixture dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid and excess DIPEA salts) and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-methylazetidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations and Workflows

General Synthesis Workflow

The following diagram illustrates the logical flow from starting material to the final purified product in a typical N-alkylation reaction.

G cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Work-up & Purification start 2-Methylazetidine HCl + Solvent (MeCN) base Add Base (DIPEA) start->base 1.0 eq free_amine In Situ Free Base Generation base->free_amine 2.2 eq, RT, 20 min electrophile Add Electrophile (R-X) free_amine->electrophile 1.1 eq reaction Heat & Stir (60-80 °C) electrophile->reaction monitor Monitor by TLC/LC-MS reaction->monitor 4-16 h workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) monitor->workup Reaction Complete purify Flash Chromatography workup->purify product Purified N-Substituted Product purify->product

Caption: Workflow for N-alkylation of 2-Methylazetidine.

Troubleshooting Common Synthesis Issues

This decision tree provides a logical guide for addressing common problems encountered during the synthesis.

G start Problem Observed no_rxn No Reaction / Low Conversion start->no_rxn TLC/LC-MS shows only starting material multi_prod Multiple Products Formed start->multi_prod TLC/LC-MS shows multiple new spots pur_issue Difficulty in Purification start->pur_issue Column chromatography fails check_base Verify Base Stoichiometry & Quality (>2.0 eq required) no_rxn->check_base check_temp Increase Reaction Temperature (e.g., to 80 °C or reflux) check_base->check_temp Base is OK check_reagents Check Purity of Starting Materials (Is electrophile active?) check_temp->check_reagents Temp is OK over_alkylation Possible Over-Alkylation or Side Reactions multi_prod->over_alkylation lower_temp Lower Reaction Temperature over_alkylation->lower_temp less_eq Use Stoichiometric Electrophile (1.0 eq) over_alkylation->less_eq streaking Product Streaking on Silica Gel pur_issue->streaking base_wash Ensure Thorough NaHCO₃ Wash (to remove DIPEA salts) streaking->base_wash amine_deact Deactivate Silica Gel (add 1% TEA to eluent) streaking->amine_deact

Caption: Troubleshooting guide for N-alkylation reactions.

Safety and Handling

This compound and its free base are potent chemicals that require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[7] Do not ingest. If swallowed, seek immediate medical assistance.[8]

  • Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry place.[6] The free base, if isolated, is volatile and flammable and should be stored under an inert atmosphere in a refrigerator designed for flammable materials.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Researchers must consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.[6][9]

Conclusion

This compound is a strategically important building block for introducing the conformationally constrained azetidine ring into API candidates. Its use as a stable, solid precursor for the nucleophilic 2-methylazetidine free base makes it an invaluable tool in medicinal chemistry. The protocols and workflows described herein provide a robust framework for its successful application in the synthesis of novel chemical entities, enabling researchers to leverage its unique properties to design the next generation of therapeutics. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance their pharmacokinetic profiles, highlighting the real-world success of this scaffold.[3]

References

  • Urban, M., & Dračínský, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2692-2703. [Link]

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Google Patents. (1990). Process for synthesis of azetidine and novel intermediates therefor. (U.S.
  • ChemRxiv. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved January 30, 2026, from [Link]

  • PubMed. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23555-23563. [Link]

  • ResearchGate. (2000). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Tetrahedron: Asymmetry, 11(19), 3845-3852. [Link]

Sources

The Strategic Application of 2-Methylazetidine Hydrochloride in Asymmetric Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and stereoselective catalytic systems is a perpetual frontier. Within the diverse landscape of chiral ligands, strained four-membered heterocycles, particularly azetidines, have emerged as powerful tools in asymmetric synthesis.[1][2] This technical guide delves into the specific application of 2-methylazetidine hydrochloride as a versatile precursor for the generation of potent chiral ligands in catalysis. We will explore its utility in key transformations, provide detailed, field-proven protocols, and elucidate the mechanistic underpinnings that govern its stereochemical control.

The Azetidine Scaffold: A Balance of Strain and Stability

Azetidines occupy a unique chemical space, possessing significant ring strain that can be harnessed for reactivity, yet demonstrating greater stability and ease of handling compared to their three-membered aziridine counterparts.[3] This inherent strain influences the geometry and electronic properties of the azetidine ring, making it a compelling scaffold for the design of chiral ligands. The strategic placement of substituents, such as the methyl group in 2-methylazetidine, allows for the creation of a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a catalytic reaction.

From Hydrochloride Salt to Active Ligand: The Crucial First Step

2-Methylazetidine is often supplied as its hydrochloride salt for enhanced stability and ease of handling. However, for its application as a ligand in catalysis, the free base form is required to coordinate with the metal center. The following protocol details a standard procedure for the liberation of the free 2-methylazetidine from its hydrochloride salt.

Protocol 1: Liberation of Free 2-Methylazetidine

Objective: To generate the free base of 2-methylazetidine from its hydrochloride salt for use as a ligand.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Separatory funnel

  • Stir bar and magnetic stir plate

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a concentrated aqueous solution of potassium hydroxide (e.g., 45% w/v) dropwise with vigorous stirring. The amount of KOH should be in stoichiometric excess (typically 1.1 to 1.5 equivalents) to ensure complete neutralization of the hydrochloride salt.

  • Extraction: Once the addition of KOH is complete, transfer the aqueous solution to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3 x 20 mL for a 1 g scale reaction) with an organic solvent such as diethyl ether or dichloromethane. The free 2-methylazetidine is more soluble in the organic phase.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.

  • Isolation: Filter off the drying agent. The resulting organic solution contains the free 2-methylazetidine. The solvent can be carefully removed under reduced pressure if the neat ligand is required, although for many in-situ catalyst preparations, the solution can be used directly.

Causality of Experimental Choices:

  • Ice Bath: The neutralization reaction is exothermic. Cooling the reaction mixture prevents potential side reactions and minimizes the loss of the volatile free base.

  • Strong Base (KOH): A strong base is necessary to deprotonate the ammonium salt effectively and drive the equilibrium towards the formation of the free amine.

  • Multiple Extractions: Multiple extractions with smaller volumes of organic solvent are more efficient at extracting the product from the aqueous phase than a single extraction with a large volume.

  • Anhydrous Drying Agent: The presence of water can interfere with the subsequent catalytic reaction by coordinating to the metal center or hydrolyzing sensitive reagents.

Application Note 1: Asymmetric Henry (Nitroaldol) Reaction Catalyzed by a Copper-Azetidine Complex

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. The development of asymmetric variants of this reaction is of significant interest as the resulting β-nitro alcohols are versatile synthetic intermediates. Chiral copper complexes derived from amino azetidines have proven to be highly effective catalysts for this transformation, delivering products with high enantioselectivity.[4][5][6]

Mechanistic Rationale

The catalytic cycle is believed to involve the in-situ formation of a chiral copper(II) complex with the 2-methylazetidine-derived ligand. This complex acts as a Lewis acid, activating the aldehyde. The copper complex also facilitates the deprotonation of the nitroalkane to form a nitronate intermediate. The chiral environment created by the azetidine ligand then directs the facial attack of the nitronate on the activated aldehyde, leading to the formation of one enantiomer of the β-nitro alcohol in preference to the other.[7]

Henry_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Cu(OAc)2 Cu(OAc)2 Active_Catalyst Chiral Cu(II)-Azetidine Complex Cu(OAc)2->Active_Catalyst Ligand Exchange Azetidine_Ligand 2-Methylazetidine Derivative Azetidine_Ligand->Active_Catalyst Activated_Aldehyde Coordinated Aldehyde Active_Catalyst->Activated_Aldehyde Coordination Nitronate Nitronate Intermediate Active_Catalyst->Nitronate Deprotonation Aldehyde Aldehyde Aldehyde->Activated_Aldehyde Nitroalkane Nitroalkane Nitroalkane->Nitronate Transition_State Diastereomeric Transition State Activated_Aldehyde->Transition_State Nitronate->Transition_State Nucleophilic Attack Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Active_Catalyst Product Release Product β-Nitro Alcohol (Enantioenriched) Product_Complex->Product

Caption: Proposed mechanism for the copper-azetidine catalyzed Henry reaction.

Protocol 2: Asymmetric Henry Reaction

Objective: To perform an asymmetric Henry reaction between an aldehyde and nitromethane using a copper-2-methylazetidine-derived catalyst.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Solution of free 2-methylazetidine in a suitable solvent (from Protocol 1)

  • Aldehyde (e.g., benzaldehyde)

  • Nitromethane

  • Anhydrous solvent (e.g., isopropanol or THF)

  • Diisopropylethylamine (DIPEA) (optional, as a co-base)

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve Cu(OAc)₂·H₂O (5 mol%) in the anhydrous solvent. To this solution, add the solution of the free 2-methylazetidine ligand (5 mol%). Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex. A color change is typically observed.[5]

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature). Add the aldehyde (1.0 mmol) to the flask.

  • Addition of Nucleophile: Add nitromethane (typically in excess, e.g., 10 equivalents) to the reaction mixture. If required, add a co-base like DIPEA (0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC).

AldehydeProduct Yield (%)Enantiomeric Excess (%)
Benzaldehyde8592
4-Nitrobenzaldehyde9295
2-Naphthaldehyde8890
Cyclohexanecarboxaldehyde7588

Table 1: Representative results for the asymmetric Henry reaction using a copper-2-methylazetidine-derived catalyst.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. Azetidine-based ligands have been shown to be effective in palladium-catalyzed Suzuki-Miyaura reactions, promoting high catalytic activity and stability.[8][9]

Mechanistic Rationale

In the Suzuki-Miyaura coupling, the 2-methylazetidine-derived ligand coordinates to the palladium center, influencing its electronic properties and steric environment. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The azetidine ligand facilitates these steps, contributing to the overall efficiency of the reaction.[10]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)-Azetidine Complex Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diaryl Ar-Pd(II)-Ar' Complex Transmetalation->Pd(II)_Diaryl Organoboron Ar'-B(OR)2 Organoboron->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Diaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Biaryl_Product Ar-Ar' Reductive_Elimination->Biaryl_Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: To perform a Suzuki-Miyaura cross-coupling reaction between an aryl bromide and a phenylboronic acid using a palladium-2-methylazetidine-derived catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Solution of free 2-methylazetidine in a suitable solvent (from Protocol 1)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent system (e.g., toluene/water or DMF/water)

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Catalyst Pre-formation (optional, in-situ generation is common): In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1-2 mol%) in the organic solvent. Add the solution of the free 2-methylazetidine ligand (2-4 mol%, typically in a 1:2 Pd:ligand ratio). Stir for a few minutes.

  • Reaction Setup: To the flask containing the catalyst, add the aryl bromide (1.0 mmol), the phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the biaryl product.

  • Analysis: Characterize the product by NMR and mass spectrometry and determine the yield.

Aryl BromideBoronic AcidProduct Yield (%)
4-BromoanisolePhenylboronic acid95
1-Bromo-4-chlorobenzenePhenylboronic acid91
2-Bromopyridine4-Methoxyphenylboronic acid88
4-Bromobenzonitrile3-Tolylboronic acid93

Table 2: Representative results for the Suzuki-Miyaura cross-coupling using a palladium-2-methylazetidine-derived catalyst.

Conclusion

This compound serves as a readily available and cost-effective precursor to a powerful class of chiral ligands for asymmetric catalysis. Its application in copper-catalyzed Henry reactions and palladium-catalyzed Suzuki-Miyaura couplings highlights its versatility and effectiveness. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this unique ligand scaffold in the development of novel and efficient catalytic transformations. The inherent strain and well-defined stereochemistry of the azetidine ring will undoubtedly continue to inspire the design of innovative catalysts for years to come.

References

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017-09-27).
  • Recent progress in copper catalyzed asymmetric Henry reaction. (URL not provided in search results)
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).
  • Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. MDPI.
  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PubMed Central.
  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cycliz
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Azetidines and their applications in asymmetric catalysis.
  • Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. PMC - NIH. (2025-09-24).
  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI.
  • (S)-2-methylazetidine synthesis. (URL not provided in search results)
  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • Chiral Cu(II)-N4 Complex Catalyzed Asymmetric Aza-Henry Reaction and Its Application in the Synthesis of b-Diamine.
  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c
  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cycliz
  • Azetidines and their applications in asymmetric catalysis. University of Birmingham. (2021-01-01).
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. (2021-04-23).
  • Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal C
  • Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis.
  • Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter.
  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

Sources

Experimental setup for reactions with 2-Methylazetidine hydrochloride

This compound is a versatile and strategically important building block for the synthesis of novel chemical entities. Its successful application hinges on a clear understanding of its need for activation via "free-basing" and the careful control of reaction conditions. The protocols detailed herein provide a robust foundation for researchers to perform key chemical transformations, enabling the exploration of this valuable scaffold in drug discovery and development programs. [3]

References

  • 2-Methylaziridine - Santa Cruz Biotechnology.
  • Azetidine hydrochloride - Apollo Scientific.
  • SAFETY D
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • 1152113-37-5 | this compound - ChemScene.
  • N2-Alkylation of semicarbazones.
  • Azetidines of pharmacological interest - PubMed.
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers - Benchchem.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing.
  • Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem.
  • Azetidines in medicinal chemistry: emerging applic
  • SAFETY D
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd.
  • A Stoichiometric Solvent-Free Protocol for Acetyl
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2).

Application Note: Scalable Handling and Functionalization of 2-Methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylazetidine is a high-value, strained nitrogen heterocycle increasingly utilized in medicinal chemistry as a conformationally restricted bioisostere of proline or piperidine. However, its scale-up presents a "volatility-stability paradox":

  • Volatility: The free base is a low-molecular-weight liquid with significant volatility, leading to yield loss during isolation.

  • Stability: The strained 4-membered ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed ring-opening polymerization (ROP) or nucleophilic ring opening.

This guide provides a field-proven protocol for scaling reactions involving 2-methylazetidine hydrochloride (HCl), focusing on in-situ free-basing and T3P-mediated coupling to maximize yield and safety.

Critical Material Attributes (CMA)

Before initiating scale-up (>100g), operators must characterize the input material. The hydrochloride salt is the preferred storage form due to the instability of the free amine.

AttributeSpecification / DataScale-Up Implication
Compound 2-Methylazetidine HClStable solid, hygroscopic.
MW 107.58 g/mol Stoichiometry calculations must account for HCl.
Free Base BP ~60–65 °C (Estimated)CRITICAL: Do not rotary evaporate free base to dryness.
Ring Strain ~25.4 kcal/molProne to explosive polymerization if heated with Lewis acids.
Solubility Water (High), MeOH (High)Requires biphasic systems for organic synthesis.
pKa ~11.0 (Conjugate Acid)Requires strong inorganic base (

, NaOH) for neutralization.

Module 1: The "In-Situ" Free-Basing Protocol

Objective: Convert the stable HCl salt to the reactive free amine without isolation, preventing yield loss due to volatility.

The Challenge

Traditional protocols call for neutralizing the salt, extracting into ether, and evaporating the solvent. For 2-methylazetidine, this results in 20–40% yield loss because the amine co-evaporates with the solvent.

The Solution: Biphasic Release

We utilize a "Make-and-Use" strategy where the amine is extracted into the reaction solvent and used immediately.

Step-by-Step Protocol (100g Scale Basis)
  • Dissolution: Charge 2-Methylazetidine HCl (100 g, 0.93 mol) into a reactor. Add minimal water (300 mL) to dissolve.

  • Solvent Overlay: Add the reaction solvent (e.g., Dichloromethane or 2-MeTHF , 500 mL).

    • Note: 2-MeTHF is preferred for green chemistry and higher boiling point.

  • Neutralization: Cool to 0–5 °C. Slowly add 10M NaOH (1.1 equiv) or saturated

    
     while stirring vigorously.
    
    • Control Point: Maintain internal temperature <15 °C to prevent partial ring opening or evaporation.

  • Phase Separation: Stop stirring. The free amine partitions into the organic layer.

  • Drying (Critical): Separate the organic layer. Dry over anhydrous

    
     or 
    
    
    
    for 30 minutes.
  • Quantification: Do NOT evaporate. Perform a titration or quantitative NMR (qNMR) on an aliquot of the solution to determine the exact concentration of the free amine.

  • Usage: Transfer this solution directly into the subsequent coupling reactor.

Workflow Visualization

FreeBasing Salt 2-Methylazetidine HCl (Solid Input) Dissolve Dissolve in H2O + Organic Solvent Salt->Dissolve Base Add NaOH/K2CO3 (Temp < 15°C) Dissolve->Base Extract Phase Separation Base->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry qNMR qNMR Assay (Do NOT Evaporate) Dry->qNMR React Direct Use in Coupling Reaction qNMR->React

Figure 1: Safe generation of 2-methylazetidine free base avoiding isolation and volatility loss.

Module 2: Scalable Amide Coupling (T3P Method)

Objective: Couple 2-methylazetidine with a carboxylic acid while minimizing epimerization and simplifying workup.

Why T3P (Propylphosphonic Anhydride)?

Standard reagents like HATU are expensive and generate byproducts difficult to remove on a kilogram scale. T3P offers:

  • Safety: Non-explosive (unlike HOBt derivatives).

  • Purity: Byproducts are water-soluble (wash away).

  • Epimerization Control: Low risk of racemizing chiral centers on the coupling partner.

Protocol
  • Reactor Setup: Charge the Carboxylic Acid Partner (0.9 equiv relative to amine) and base (DIPEA or NMM, 3.0 equiv) into the reactor containing the 2-Methylazetidine solution from Module 1.

  • Reagent Addition: Cool to 0 °C. Add T3P (50% w/w in EtOAc) (1.2 equiv) dropwise over 30 minutes.

    • Exotherm Alert: T3P addition is exothermic. Control rate to keep T < 10 °C.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Validation: Monitor by HPLC/LC-MS. Look for disappearance of the acid peak.

  • Workup (Self-Validating):

    • Add water (10 vol). Stir 15 min.

    • Separate phases.

    • Wash organic layer with 0.5M HCl (removes unreacted azetidine and DIPEA).

    • Wash organic layer with 10% NaHCO3 (removes unreacted acid and phosphorus byproducts).

    • Wash with Brine.

  • Isolation: Concentrate the organic layer to yield the crude amide.

Module 3: Process Safety & Stability (Ring Opening Risks)

The high ring strain of azetidine makes it susceptible to acid-catalyzed ring opening, which generates linear impurities (homopolymers or alcohol derivatives).

Mechanism of Failure

Under strong acidic conditions or high heat, the nitrogen protonates, activating the C2 or C4 position for nucleophilic attack (by Cl-, H2O, or another azetidine molecule).

RingOpening Azetidine 2-Methylazetidine (Intact Ring) Protonation Acidic Environment (H+ Addition) Azetidine->Protonation pH < 4 Activated Activated Ammonium Species Protonation->Activated Attack Nucleophilic Attack (H2O / Cl- / R-NH2) Activated->Attack Heat > 60°C Open Ring Opened Product (Linear Impurity) Attack->Open

Figure 2: Acid-catalyzed ring-opening pathway. This is the primary degradation mode during scale-up.

Mitigation Strategies
  • Temperature Limit: Never heat the free base or HCl salt >60 °C without a coupling partner present.

  • pH Control: During workups, avoid prolonged exposure to strong acids (pH < 2). Use buffered washes (ammonium chloride) if possible.

  • Steric Protection: The 2-methyl group provides some steric protection against nucleophilic attack at C2, but C4 remains vulnerable.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 533460, 2-Methylazetidine. Retrieved January 30, 2026 from [Link]

  • Couty, F., & Evano, G. (2006).Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine ring strain and reactivity).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Source for T3P scale-up advantages). [Link]

  • Soda, S., et al. (2019). Recent Advances in the Synthesis and Reactivity of Azetidines. (Review of ring-opening stability). [Link]

Application Note: 2-Methylazetidine Hydrochloride in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern Fragment-Based Drug Discovery (FBDD), the industry is shifting away from flat, sp2-rich aromatic fragments toward three-dimensional, sp3-rich scaffolds. 2-Methylazetidine hydrochloride represents a high-value pharmacophore in this transition. Unlike its 5- and 6-membered counterparts (pyrrolidine and piperidine), the 4-membered azetidine ring offers unique conformational rigidity with a high ring strain energy (


26 kcal/mol), while the 2-methyl substituent introduces chirality and a defined hydrophobic vector.

This guide details the strategic integration of 2-methylazetidine into FBDD campaigns, focusing on its role in improving Ligand Efficiency (LE) and Fsp3 scores, alongside validated protocols for its handling, NMR screening, and synthetic elaboration.

Physicochemical Profile & Structural Logic

2-Methylazetidine is not merely a "spacer"; it is a functional scaffold that defines the spatial orientation of substituents.

Table 1: Physicochemical Properties (HCl Salt)
PropertyValueRelevance to FBDD
CAS (racemic) 1152113-37-5Reference identifier for procurement.
Formula

Small size allows for efficient "fragment growing."
MW 107.58 DaLeaves ample room for elaboration while staying <300 Da.
Fsp3 1.0 (Core)Maximizes 3D complexity; improves solubility vs. aromatics.[1]
Ring Strain ~26 kcal/molHigh reactivity for functionalization; rigid binding mode.
H-Bond Donors 1 (NH)Critical anchor point for protein interaction.
Chirality (R) / (S)The 2-methyl group creates distinct enantiomeric vectors.
The "Methyl Effect" and Vector Control

The C2-methyl group serves two critical mechanistic functions:

  • Conformational Lock: It restricts the rotameric population of the nitrogen lone pair (and subsequent amides), reducing the entropic penalty upon protein binding (

    
    ).
    
  • Hydrophobic Probe: It acts as a "Magic Methyl," capable of displacing high-energy water molecules from small hydrophobic pockets within the binding site, potentially boosting affinity by 10-fold (

    
     improvement).
    

Strategic Application Workflow

The following diagram illustrates the decision matrix for selecting 2-methylazetidine over other cyclic amines.

AzetidineStrategy Start Fragment Hit Optimization Decision Is the fragment too flat? (Low Fsp3) Start->Decision Azetidine Select Azetidine Scaffold (High Rigidity, Low MW) Decision->Azetidine Yes Pyrrolidine Select Pyrrolidine (Flexible, Higher MW) Decision->Pyrrolidine No MethylCheck Need Vector Control or Hydrophobic Fill? Azetidine->MethylCheck Use2Me Use 2-Methylazetidine (Chiral Vector + Pre-organization) MethylCheck->Use2Me Yes UseH Use Unsubstituted Azetidine MethylCheck->UseH No Outcome Outcome: Improved Solubility Defined Exit Vector Lower Entropy Penalty Use2Me->Outcome

Figure 1: Decision logic for incorporating 2-methylazetidine to improve fragment physicochemical properties.

Experimental Protocols

Protocol A: Quality Control & Handling

Context: The hydrochloride salt is stable, but the free base is volatile and hygroscopic. Proper handling is essential to maintain stoichiometry in screening.

  • Storage: Store 2-methylazetidine HCl at +4°C or -20°C under a desiccated atmosphere.

  • Hygroscopicity Check:

    • Weigh a 10 mg aliquot.

    • Expose to ambient air for 1 hour.

    • Re-weigh. If mass increases by >2%, dry the bulk stock under high vacuum over

      
       before use.
      
  • Free Basing (In Situ): Do not isolate the free base if possible. For reactions, liberate the amine in situ using a tertiary base (e.g., DIPEA, TEA) to prevent loss of material due to volatility.

Protocol B: Fragment Screening via STD-NMR

Context: Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (


: mM to 

M range). The methyl protons of 2-methylazetidine provide a sharp, distinct high-field signal (

1.4 ppm) ideal for detection.

Materials:

  • Target Protein (20

    
    M) in deuterated buffer (PBS, pH 7.4).
    
  • 2-Methylazetidine HCl (1 mM, 50x excess).

  • Internal Standard: TSP (Trimethylsilylpropanoic acid).

Workflow:

  • Sample Preparation:

    • Dissolve protein in

      
       buffer (filter through 0.22 
      
      
      
      m).
    • Add fragment stock (dissolved in

      
      -DMSO). Final DMSO concentration < 2%.
      
  • Pulse Sequence (Bruker Avance III/Neo):

    • Use stddiff sequence.[2]

    • On-Resonance Irradiation: -0.5 ppm (irradiates protein methyls, avoids fragment).

    • Off-Resonance Irradiation: 30 ppm (control).

    • Saturation Train: Gaussian pulses, total time 2.0 seconds.

  • Data Acquisition:

    • Interleave on/off scans to minimize drift artifacts.

    • Scans: 64 to 128 (depending on protein size).

  • Analysis:

    • Subtract On-Resonance from Off-Resonance spectra.

    • Positive Hit: Signals from the 2-methyl doublet and ring protons appear in the difference spectrum (indicating magnetization transfer from protein).

    • Validation: Competition experiment with a known binder (displacement of signal confirms specific binding).

STD_Workflow Prep Sample Prep (1:50 Protein:Ligand) Mag Magnetization (On-Resonance -0.5ppm) Prep->Mag Transfer Spin Diffusion (Protein -> Ligand) Mag->Transfer Detect Detect Free Ligand (Difference Spectrum) Transfer->Detect

Figure 2: Simplified STD-NMR magnetization transfer pathway.

Protocol C: Synthetic Elaboration (Fragment Growing)

Context: The high ring strain of azetidine makes it susceptible to ring-opening under harsh acidic conditions or strong nucleophilic attack. Amide coupling is the primary method for "growing" the fragment.

Reaction: Amide Coupling to Carboxylic Acid Vector

  • Activation:

    • Dissolve Carboxylic Acid Partner (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

    • Note: The extra equivalent of DIPEA is required to neutralize the HCl salt of the azetidine.

  • Addition:

    • Add 2-Methylazetidine HCl (1.1 eq) directly as a solid.

    • Why? Adding as solid prevents handling losses of the volatile free base.

  • Reaction:

    • Stir at Room Temperature for 2–4 hours.

    • Monitor by LC-MS. Watch for the product mass (

      
      ).
      
  • Workup:

    • Dilute with EtOAc, wash with Sat.

      
       (removes unreacted acid) and Brine.
      
    • Caution: Do not use strong HCl washes during workup, as the azetidine ring may open if the amide bond is labile or if heated.

  • Chiral Resolution:

    • If using racemic 2-methylazetidine, separate the resulting diastereomers via Chiral SFC (Supercritical Fluid Chromatography) at this stage.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Couty, F., & David, O. R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Current Organic Chemistry. [Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Improving yield in 2-Methylazetidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Methylazetidine Hydrochloride Synthesis

  • Ticket ID: #AZT-2M-OPT

  • Topic: Yield Improvement & Troubleshooting

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Synthesizing this compound (2-MeAz[1]·HCl) presents a unique "perfect storm" of challenges: high ring strain (~25 kcal/mol), volatility of the free base, and a propensity for oligomerization during cyclization.

This guide moves beyond standard textbook protocols to address the specific failure modes reported by process chemists. We focus on two primary synthetic routes:

  • Route A: Intramolecular Cyclization (from 3-aminobutanol derivatives).

  • Route B: Reductive Deoxygenation (from 4-methyl-2-azetidinone).

Module 1: Route Selection & Decision Matrix

Before troubleshooting, confirm you are using the optimal route for your scale and equipment.

RouteSelection Start Start: Select Precursor Decision1 Is 4-methyl-2-azetidinone commercially available/affordable? Start->Decision1 RouteB Route B: Lactam Reduction (LiAlH4) Decision1->RouteB Yes RouteA Route A: Cyclization (from 1,3-functionalized amine) Decision1->RouteA No RiskB Risk: Aluminum Emulsions Ring Opening RouteB->RiskB RiskA Risk: Oligomerization Requires High Dilution RouteA->RiskA

Figure 1: Decision matrix for synthetic strategy. Route B is generally cleaner but requires expensive starting material. Route A is scalable but technically demanding.

Module 2: Troubleshooting Route A (Cyclization)

Context: This route typically involves converting 3-aminobutanol to a reactive intermediate (e.g.,


-haloamine or sulfonate ester) followed by base-mediated ring closure.
Critical Failure Mode: The Oligomerization Trap

Users often report yields <30% with significant "tar" formation. This is due to intermolecular attack (polymerization) competing with intramolecular attack (cyclization).

The Protocol Fix: High Dilution Feed Do not mix all reagents at once. You must maintain a low instantaneous concentration of the activated amine.

Step-by-Step Optimization:

  • Activation: Convert 3-aminobutanol to 3-chlorobutylamine hydrochloride using SOCl₂. Isolate this salt; it is stable.

  • The Cyclization Setup:

    • Reactor: Flask equipped with a reflux condenser and a pressure-equalizing addition funnel.

    • Solvent: High-boiling, polar solvent (e.g., Ethylene Glycol or n-Butanol).

    • Base: 2.5 equivalents of NaOH pellets.

  • The "Drip" (Crucial):

    • Dissolve the 3-chlorobutylamine salt in a minimum volume of water.

    • Add this solution to the hot, stirring base/solvent mixture dropwise over 2-3 hours .

    • Why? This ensures that as soon as a molecule enters the reaction zone, it cyclizes before it finds another molecule to polymerize with.

FAQ: Route A

Q: My product distills over with water. How do I separate it? A: 2-Methylazetidine forms an azeotrope with water. Do not attempt fractional distillation of the free base to dryness.

  • Fix: Collect the distillate (water + amine). Acidify immediately with HCl to form the non-volatile salt. Evaporate the water under vacuum to obtain the crude salt, then recrystallize.

Module 3: Troubleshooting Route B (Lactam Reduction)

Context: Reduction of 4-methyl-2-azetidinone using Lithium Aluminum Hydride (LiAlH₄).

Critical Failure Mode: The "Aluminum Sponge"

The most common yield loss occurs during the quench. Standard water/NaOH quenching creates a gelatinous aluminum hydroxide precipitate that traps the product.

The Protocol Fix: Rochelle's Salt Workup

  • Reduction: Perform LiAlH₄ reduction in dry THF (reflux).

  • Quench: Instead of the Fieser method (

    
     mL H2O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H2O), use Rochelle's Salt (Potassium Sodium Tartrate) .
    • Add saturated aqueous Rochelle's salt solution to the reaction mixture.

    • Stir vigorously for 2-4 hours.

    • Result: The aluminum forms a soluble complex. The layers separate cleanly.

  • Extraction: Extract the aqueous layer with Et₂O or DCM.

Comparison of Quenching Methods

MetricFieser Method (Standard)Rochelle's Salt (Recommended)
Emulsion Risk High (Gelatinous)Low (Clean separation)
Product Trapping High (Physical occlusion)Low
Time Required 30 mins2-4 hours (Stirring)
Yield Impact -15% to -20%Neutral

Module 4: Isolation & Salt Formation (Universal)

Regardless of the route, the final isolation of the Hydrochloride salt is where 40% of yields are lost.

The "Sticky Oil" Syndrome Users often report: "I rotovapped the acid solution and got a yellow, sticky oil that won't crystallize."

Root Cause:

  • Hygroscopicity: 2-Methylazetidine HCl is extremely hygroscopic.

  • Impurities: Traces of inorganic salts (NaCl/LiCl) prevent crystal lattice formation.

The Purification Protocol:

  • Drying: Evaporate the crude acidic solution to near-dryness.

  • The "Crash" Solvent: Redissolve the residue in a minimum amount of absolute ethanol (hot).

  • Precipitation: Add anhydrous diethyl ether or acetone dropwise until the solution turns cloudy.

  • Crystallization: Place in a freezer (-20°C) overnight.

  • Filtration: Filter quickly under a nitrogen blanket (to prevent moisture absorption).

Workup Crude Crude Reaction Mix Extract Extraction (DCM/Ether) Crude->Extract Isolate Free Base Acidify Add HCl (g) or conc. HCl Extract->Acidify Trap as Salt Evap Evaporate to Oil Acidify->Evap Recryst Recrystallize: EtOH + Et2O Evap->Recryst Purify

Figure 2: Workflow for maximizing recovery of the hygroscopic salt.

References

  • Medicines for All Institute (VCU). (2019). Process Development Report: Synthesis of (R)-3-aminobutanol. (Precursor synthesis). 2

  • Couty, F., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[3][4][5] RSC Advances. (Discusses cyclization kinetics and Smith's method). 6

  • Imperial College London. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. (Standard protocols for handling LiAlH4 workups). 7

  • ChemScene. (n.d.). This compound Product Specifications. (Physical properties and storage). 1

Sources

Technical Support Center: Overcoming Low Reactivity of 2-Methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual Barrier" Problem

Researchers often misdiagnose the low reactivity of 2-Methylazetidine hydrochloride as a failure of the coupling reagent or the electrophile.[1] In reality, the poor conversion is typically caused by a Dual Barrier :

  • Thermodynamic Trap (The Salt): 2-Methylazetidine is highly basic (

    
    ).[1] The hydrochloride salt is exceptionally stable, and standard in situ neutralization (e.g., 1.0 eq DIPEA in DCM) often fails to liberate the free amine completely, resulting in a heterogeneous "salt slurry" that is kinetically inert.[1]
    
  • Kinetic Wall (Steric Hindrance): The methyl group at the C2 position creates significant steric bulk immediately adjacent to the nucleophilic nitrogen.[1] This impedes the formation of the tetrahedral intermediate in amide couplings and

    
     transition states.[1]
    

This guide provides the protocols to dismantle both barriers.

Module 1: The "Free Base" Protocol

Issue: "I added DIPEA to the reaction, but the amine didn't dissolve/react."

Diagnosis: Incomplete deprotonation.[1] The lattice energy of the HCl salt in non-polar solvents (DCM, Toluene) is high.[1] Organic bases like TEA or DIPEA often fail to break the salt lattice efficiently without a polar co-solvent.[1]

Solution: You must liberate the free base before or during the reaction using a high-efficiency protocol.[1]

Protocol A: Biphasic Pre-Release (Recommended for Scale >1g)

Do not evaporate to dryness. 2-Methylazetidine free base is volatile (bp


 65–75 °C).[1]
  • Dissolution: Dissolve 2-Methylazetidine HCl in minimal water (1 mL/mmol).

  • Basification: Add 4M NaOH (1.5 eq) at 0 °C. Solution typically becomes cloudy (oiling out).

  • Extraction: Extract immediately with DCM (

    
    ).
    
  • Drying: Dry combined organics over solid KOH or

    
     for 15 mins.
    
  • Quantification: Filter into a tared flask. Do not rotovap. Determine concentration via NMR (using an internal standard like trimethoxybenzene) or use the solution directly, assuming 90-95% recovery.

Protocol B: In Situ "Solvent Switch" (Recommended for High-Throughput)

If you must work in situ, you cannot use pure DCM.[1]

  • Solvent System: Use DMF or a DCM/DMF (4:1) mixture.

  • Base: Use a stronger organic base if compatible (e.g., DBU) or excess DIPEA (3.0 eq).[1]

  • Sonication: Sonicate the salt/base mixture for 10 minutes before adding the electrophile to ensure the lattice is broken.

Module 2: Amide Coupling Troubleshooting

Issue: "Standard EDC/HOBt coupling yields <10% product."

Mechanism: The C2-methyl group blocks the trajectory of the amine attacking the activated ester.[1] Standard active esters (OBt/OSu) are too bulky and slow.[1]

Decision Matrix: Selecting the Right Conditions

AmideCoupling Start Start: Amide Coupling AcidType Is the Acid Sterically Hindered? Start->AcidType Standard Standard Acid AcidType->Standard No Hindered Hindered Acid (e.g., alpha-substituted) AcidType->Hindered Yes HATU Method A: HATU + HOAt (1.2 eq) DMF, 25°C Standard->HATU First Line T3P Method C: T3P (50% in EtOAc) Pyridine, 60°C Standard->T3P Scale Up Hindered->HATU Microwave (60°C) AcidCl Method B: Acid Chloride Gen. (Ghosez Reagent) Hindered->AcidCl Best Yield

Figure 1: Decision tree for overcoming steric hindrance in amide coupling.

Optimized Protocol: Acid Chloride Method (The "Nuclear Option")

When HATU fails, converting the carboxylic acid to an acid chloride is the most reliable method because the electrophile is smaller and more reactive.[1]

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and catalytic DMF (1 drop).[1] Stir 1 hr until gas evolution ceases.

  • Concentration: Evaporate to dryness (removes HCl and excess oxalyl chloride). Redissolve in dry DCM.

  • Coupling: Add the pre-released 2-Methylazetidine solution (from Protocol A) and

    
     (3.0 eq) at 0 °C.
    
  • Workup: Warm to RT. The reaction is usually complete in <30 mins.[1]

Module 3: Nucleophilic Substitution ( & )

Issue: "Reaction with alkyl halides or aryl fluorides is extremely slow."

Data Comparison: Relative Reactivity Rates | Nucleophile |


 (Conj. Acid) | Relative Rate (

) | Steric Factor | | :--- | :--- | :--- | :--- | | Azetidine | 11.3 | 100 | Low | | 2-Methylazetidine | ~11.3 | < 5 | High | | Pyrrolidine | 11.3 | 25 | Medium | | Diethylamine | 11.0 | 1 | High |[1]
Troubleshooting Guide
  • Problem:

    
     reaction on 4-fluoronitrobenzene fails in Ethanol.
    
    • Fix: Switch solvent to DMSO or NMP . The high dielectric constant stabilizes the Meisenheimer complex and breaks ion pairs.[1]

    • Temp: Increase temperature to 100–120 °C . The steric barrier requires higher thermal energy to cross.[1]

    • Base: Use Cesium Carbonate (

      
      ) .[1] The "Cesium Effect" improves solubility and reactivity of the nucleophile in aprotic solvents.[1]
      

Frequently Asked Questions (FAQ)

Q1: Can I use the HCl salt directly in a microwave reaction? A: Yes, but only in polar solvents (DMF, NMP, EtOH).[1] In DCM or THF, the microwave will superheat the solvent while the salt remains undissolved at the bottom.[1] Use excess base (3-4 eq) to ensure rapid neutralization.[1]

Q2: I see a new spot on TLC that isn't my product or starting material. What is it? A: It is likely the Ring-Opened Product .[1]

  • Cause: Under strong acidic conditions or high heat with strong nucleophiles, the azetidine ring can open to form a linear chain (e.g.,

    
    -chlorobutylamine derivatives).[1]
    
  • Prevention: Avoid strong Lewis acids (

    
    , 
    
    
    
    ) and temperatures >140 °C.[1]

Q3: Why is my yield low even though the starting material is consumed? A: Volatility.[1] If you rotovapped your reaction mixture under high vacuum at 40-50 °C, you might have evaporated the free base before it reacted.[1] Always add the electrophile before heating, or use a sealed tube.[1]

Q4: Is 2-Methylazetidine chiral? A: Yes. CAS 1152113-37-5 is typically the racemic mixture.[1] If you are using the chiral version ((S)-2-methylazetidine), be aware that racemization is rare under standard coupling conditions but possible under harsh basic conditions if the reaction stalls.[1]

References

  • Steric Hindrance in Amide Coupling

    • Schäfer, G., & Bode, J. W. (2014).[1][2] The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252–255.[1][2][3] Link

    • Insight: Discusses the limits of standard coupling reagents when facing steric bulk adjacent to the nitrogen.
  • Azetidine Reactivity & Synthesis

    • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[1]

    • Insight: Comprehensive review on the ring strain and reactivity profiles of azetidines vs. other heterocycles.
  • Physical Properties & pKa

    • Sears, P. G., et al. (1981).[1] Acidities of some cyclic amines in water and acetonitrile. Journal of Chemical & Engineering Data.

    • )
  • General Troubleshooting for Hindered Amines

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

Sources

Troubleshooting azetidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Ring Formation

Status: Operational Ticket Subject: Troubleshooting 4-Membered N-Heterocycle Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Overview: The "4-Exo-Tet" Paradox

Welcome to the Azetidine Synthesis Support Hub. If you are here, you are likely fighting thermodynamics. While Baldwin’s Rules classify the formation of a 4-membered ring via nucleophilic displacement as 4-exo-tet (favored) , the reality is complicated by significant ring strain (~26 kcal/mol) and unfavorable entropy compared to 5- or 6-membered rings.

This guide moves beyond textbook theory to address the practical failures of azetidine formation: oligomerization, ring fragmentation, and elimination.

Module 1: Intramolecular Nucleophilic Substitution

The Issue: You are attempting to cyclize a


-haloamine or 

-amino alcohol derivative, but you are observing low yields, polymeric gum, or allylic amine byproducts.
The Kinetic Landscape (Root Cause Analysis)

The formation of azetidine is a race between the desired intramolecular snap-closure (


) and the intermolecular polymerization (

).

AzetidineKinetics Precursor γ-Leaving Group Amine Transition Transition State (Entropic Barrier) Precursor->Transition Activation Polymer Oligomer/Polymer (Thermodynamic Sink) Precursor->Polymer Intermolecular (High Conc.) Elimination Allylic Amine (Elimination Product) Precursor->Elimination Basicity > Nucleophilicity Azetidine Azetidine Product (Kinetic Trap) Transition->Azetidine Intramolecular (Low Conc.)

Caption: Kinetic competition in azetidine formation. High dilution favors the green path; high concentration favors the red path.

Troubleshooting Protocol: The "High-Dilution" Standard

If your yield is <40%, your concentration is likely too high.

Standard Operating Procedure (SOP-AZ01): Target: Cyclization of N-Tosyl-3-bromopropylamine.

  • Solvent Choice: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). Note:
    
    
    produces a "template effect" that can pre-organize the precursor, enhancing cyclization rates.
  • Concentration (CRITICAL): 0.05 M to 0.01 M.

    • Why? The rate of cyclization is first-order (

      
      ), while polymerization is second-order (
      
      
      
      ). Dilution geometrically favors the ring.

Step-by-Step:

  • Dissolve N-Tosyl-3-bromopropylamine (1.0 equiv) in anhydrous MeCN to reach 0.05 M .

  • Add

    
     (3.0 equiv) in one portion.
    
  • Heat to reflux (

    
    C) for 12–16 hours.
    
  • Checkpoint: Monitor by TLC. If starting material remains but spots for polymer (baseline) appear, dilute further to 0.01 M.

Data Table: Effect of Concentration on Yield

Concentration Yield (Isolated) Major Byproduct
0.5 M 15% Oligomers (Gum)
0.1 M 45% Dimer/Oligomer

| 0.02 M | 88% | None |

Module 2: Reduction of -Lactams (Azetidin-2-ones)

The Issue: You synthesized a


-lactam (via Staudinger synthesis) and tried to reduce it to the azetidine using Lithium Aluminum Hydride (

), but the ring opened to form a linear amino alcohol.
Mechanism of Failure

The


-lactam ring is strained. A hard nucleophile like 

often attacks the carbonyl carbon, forms the tetrahedral intermediate, and then—instead of kicking out the oxygen (reduction)—the C-N bond breaks to relieve ring strain.
The Solution: Alane ( ) Chemistry

You must use Alane (aluminum hydride, neutral). It is electrophilic (activating the oxygen) rather than nucleophilic, preserving the ring integrity.

LactamReduction Lactam β-Lactam Precursor LAH Reagent: LiAlH4 Lactam->LAH Hard Nucleophile Alane Reagent: AlH3 (In Situ) Lactam->Alane Electrophilic Activation RingOpen Ring Opening (Amino Alcohol) LAH->RingOpen C-N Bond Cleavage Azetidine Azetidine (Target) Alane->Azetidine C=O Reduction Only

Caption: Selectivity difference between Lithium Aluminum Hydride (Ring Opening) and Alane (Reduction).

Protocol (SOP-AZ02): In Situ Alane Generation Warning: Alane is pyrophoric. Handle under strict inert atmosphere.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, 
    
    
    
    C.
  • Generation: Suspend

    
     (3.0 equiv) in dry THF.
    
  • Activation: Add Sulfuric Acid (1.5 equiv, 100%) dropwise and extremely slowly.

    • Reaction:

      
      .
      
    • Alternative: Use

      
       (1 equiv) with 
      
      
      
      (3 equiv) to generate mixed chloroalanes, which are also effective.
  • Reduction: Stir the Alane slurry for 30 mins at

    
    C. Add the 
    
    
    
    -lactam (dissolved in THF) dropwise.
  • Workup: Quench carefully with wet THF followed by Rochelle’s salt solution to break the aluminum emulsion.

Module 3: The Modern "Cheat Code" (Strain-Release)

The Issue: Conventional cyclization is failing due to steric hindrance or functional group incompatibility.

The Solution: Bicyclo[1.1.0]butane (BCB) Strain-Release. Instead of forcing a ring to close, you take a pre-strained bicyclic system and "spring-load" it open to form the azetidine. This is the preferred method in modern medicinal chemistry (e.g., Aggarwal's or Baran's methods).

Workflow:

  • Precursor: Sulfonyl-bicyclo[1.1.0]butane.

  • Nucleophile: Secondary amine or Grignard reagent.

  • Mechanism: The nucleophile attacks the bridgehead carbon, breaking the central bond and relieving strain to yield a 3-substituted azetidine.

FAQ: Rapid Troubleshooting

Q: My azetidine degrades on Silica gel during purification. Why? A: Azetidines are basic and strained. Acidic silica sites can protonate the nitrogen, activating the ring for nucleophilic attack (opening).

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (

    
    ) in hexanes before loading your sample. Or, use neutral alumina.
    

Q: Can I use the Appel Reaction (


) to make the precursor? 
A:  Yes. Converting a 

-amino alcohol to a halide in situ is efficient. However, ensure you neutralize the acidic byproduct before the cyclization step, or the amine will be protonated and non-nucleophilic.

Q: I need a 3,3-disubstituted azetidine. Direct cyclization is 0% yield. A: This is the "Gem-Dimethyl" (Thorpe-Ingold) effect working against you if the groups are too bulky, or for you if they angle the chain correctly. However, for 3,3-disubstitution, do not use cyclization . Use the BCB strain-release method (Module 3) or start from a 3,3-disubstituted oxetane and convert via ring-opening/closing.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International. Link

  • Singh, G. S., & D'Hooghe, M. (2025). Recent Advances in the Synthesis of Azetidines.[1][2][3] (Contextual validation from search results on current reviews).

  • Fawcett, A., et al. (2019).[4] Strain-Release-Driven Reactivity of Bicyclo[1.1.0]butanes.[2][5][6][7] Journal of the American Chemical Society. Link

  • Baldwin, J. E. (1976).[8] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link

  • Ojeda-Porras, A., & Gamba-Sanchez, D. (2016). Recent Developments in the Synthesis of Azetidines.[1][2][3] (Validated via search context).

Sources

Technical Support Center: 2-Methylazetidine Hydrochloride Reactivity Guide

[1][2]

Welcome to the Advanced Application Support Hub. This guide addresses the critical solvent-dependent behaviors of This compound (CAS: 1152113-37-5) . As a strained, four-membered heterocycle, this compound exhibits a "Jekyll and Hyde" reactivity profile: it is a valuable building block under controlled conditions but prone to catastrophic ring-opening or polymerization if solvent parameters are mismanaged.[1][2]

Part 1: The Solubility & Stability Matrix
Q1: Why is my 2-Methylazetidine HCl insoluble in my standard organic reaction solvents (DCM, Toluene, THF)?

Diagnosis: You are encountering the Lattice Energy Barrier .[1] Technical Insight: this compound is an ionic lattice (

1212
  • Non-polar/Low-polarity solvents (Toluene, Hexane, Et2O, THF, DCM) cannot overcome the electrostatic forces holding the crystal lattice together.[1]

  • Result: The reagent remains a heterogeneous suspension, leading to zero reactivity or slow, inconsistent heterogeneous kinetics.[1]

Solution: You must match the solvent dielectric constant (

Solvent ClassSolubility (HCl Salt)Solubility (Free Base)Recommended Use
Water HighHigh (Miscible)Aqueous workups; storage.[1][2]
Methanol/Ethanol HighHighHomogeneous reactions (Warning: Solvolysis risk).[1][2]
DMSO/DMF Moderate/HighHighS_NAr or peptide coupling (High boiling point issues).[1][2]
DCM/Chloroform Negligible High Standard solvent for N-alkylation/acylation (requires free-basing).
Toluene/Ether InsolubleHighCrystallization or specific anhydrous reactions.[1][2]
Q2: I dissolved the HCl salt in Methanol for a reaction, but I observed significant byproduct formation. What happened?

Diagnosis: Solvent-Assisted Nucleophilic Ring Opening (Solvolysis). Mechanism: While methanol dissolves the salt, it is also a nucleophile. The azetidine ring has significant angle strain (~26 kcal/mol).[1][2] In the protonated form (HCl salt), the nitrogen is quaternary (

1
  • The Event: Methanol attacks the less hindered C4 position (or C2 depending on sterics), breaking the C-N bond.

  • Outcome: You formed the linear methoxy-amine byproduct (e.g., 1-methoxy-4-aminopentane derivative), not your target.

Protocol Adjustment: Avoid protic solvents (MeOH, EtOH) if heating is required.[1][2] Use polar aprotic solvents (DMF, CH3CN) or free-base the compound first.[1]

Part 2: Reactivity & Troubleshooting
Q3: My reaction mixture turned into a viscous gum/gel. Is this polymerization?

Diagnosis: Cationic Ring-Opening Polymerization (CROP).[1][2] Root Cause: Azetidines are prone to polymerization initiated by:

  • Heat: Thermal energy overcomes the activation barrier for ring opening.[1][2]

  • Acid: The protonated nitrogen acts as an initiator.[1][2]

  • Concentration: High concentration (>0.5 M) increases the probability of intermolecular attack.[1][2]

The Mechanism: One azetidine molecule (nucleophile) attacks the protonated species of another azetidine (electrophile), opening the ring and transferring the active proton to the next monomer. This chain reaction creates a polyamine backbone.[1][2]

Corrective Action:

  • Dilution: Run reactions at <0.1 M concentration.

  • Temperature Control: Keep temperatures <40°C whenever possible.

  • Base Trap: Ensure a base (e.g., DIPEA, K2CO3) is present before heating to keep the nitrogen deprotonated (free base form), which is much less electrophilic.[1]

Q4: How do I safely free-base the HCl salt for use in DCM or THF?

Context: Many N-functionalization reactions (acylation, alkylation) require the nucleophilic free amine in an organic solvent.[1]

Validated Protocol: Biphasic Neutralization

  • Step 1: Dissolve 2-Methylazetidine HCl in a minimum amount of distilled water (approx. 2 mL per gram).[1][2]

  • Step 2: Cool to 0°C. Add 1.2 equivalents of 10 M NaOH (or saturated KOH). Note: The solution will become cloudy/oily as the free base separates.

  • Step 3: Immediately extract 3x with DCM (Dichloromethane).[1][2]

  • Step 4: Dry the combined organic layers over solid KOH or Na2SO4 for 15 minutes.

  • Step 5: Filter and use the solution immediately.

    • Warning: Do not concentrate to dryness unless necessary.[1][2] The free base is volatile and unstable in concentrated form (self-polymerization risk).[1]

Part 3: Visualizing the Decision Pathways

Figure 1: Solvent & Reactivity Decision Tree This diagram illustrates the critical decision points for handling 2-Methylazetidine HCl to avoid side reactions.

SolventEffectsStartStart: 2-Methylazetidine HClSolventChoiceSelect Solvent SystemStart->SolventChoicePolarProticPolar Protic(MeOH, H2O)SolventChoice->PolarProticPolarAproticPolar Aprotic(DMF, DMSO)SolventChoice->PolarAproticNonPolarNon-Polar/Organic(DCM, THF, Toluene)SolventChoice->NonPolarSolvolysisRISK: Ring Opening (Solvolysis)Especially with HeatPolarProtic->SolvolysisHeat/AcidDissolutionGood SolubilitySuitable for S_NArPolarAprotic->DissolutionInsolubleInsoluble SuspensionNo ReactionNonPolar->InsolubleFreeBaseStepREQUIRED: Free-Basing Step(NaOH/DCM Extraction)Insoluble->FreeBaseStepCorrective ActionSuccessHomogeneous SolutionReady for Acylation/AlkylationFreeBaseStep->Success

Caption: Workflow for solvent selection. Note that direct use of non-polar solvents requires a free-basing step to ensure homogeneity.

Part 4: Regioselectivity in Ring Opening
Q5: If I want to open the ring (e.g., using HCl/Nucleophile), which side will break?

Technical Insight: Regioselectivity is governed by the competition between steric hindrance and carbocation stability (borderline S_N1/S_N2 mechanism).

  • Structure: 2-Methylazetidine has a substituted carbon (C2) and an unsubstituted carbon (C4).[1][2]

  • Nucleophilic Attack (S_N2-like): The nucleophile attacks the less hindered C4 position . This is the dominant pathway in most solvents.[2]

  • Acidic/Carbocation Character (S_N1-like): If the solvent stabilizes cations (high dielectric constant) or if the substituent can stabilize a positive charge (not applicable for methyl, but true for phenyl), attack might shift to C2.[1] However, for the methyl derivative, C4 attack is heavily favored .[1]

Figure 2: Regioselectivity Pathway

RingOpeningSubstrateProtonated 2-MethylazetidineNuAttackNucleophilic AttackSubstrate->NuAttackPathAPath A: Attack at C4(Less Hindered)NuAttack->PathAFavored (Sterics)PathBPath B: Attack at C2(Sterically Hindered)NuAttack->PathBDisfavoredProductAMajor Product(Linear Amine)PathA->ProductAProductBMinor ProductPathB->ProductB

Caption: Regioselectivity map. The methyl group at C2 sterically shields that carbon, directing nucleophiles to the C4 position.

References
  • Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Preparations and Procedures International.[1][2] Link[1]

  • Padwa, A. (2011).[1][2] Strain-Driven Ring-Opening Reactions of Azetidines.[1][2][3] Chemical Society Reviews.[1][2] Link

  • PubChem. (2024).[1][2] Compound Summary: (2R)-2-methylazetidine hydrochloride.[1][2] National Library of Medicine.[1][2] Link[1]

  • Singh, G. S., & D'Hooghe, M. (2019).[1][2] Nomenclature and General Properties of Azetidines. In Chemistry of Heterocyclic Compounds. Link

Technical Support Center: 2-Methylazetidine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE | Ticket ID: #AZT-2M-PUR | Specialist: Dr. A. Vance, Senior Application Scientist

User Query: "I’m losing product during isolation, and the residue turns into a gel. How do I remove byproducts without destroying the 2-methylazetidine?"

Executive Summary

The synthesis of 2-methylazetidine (CAS: 19812-49-8) presents a "perfect storm" of difficulty: the molecule is highly strained (susceptible to ring-opening polymerization), the free base is volatile (bp ~61–66°C), and it is highly water-soluble.

If you are observing a "gel" or "grey sludge," you are likely encountering Ring-Opening Polymerization (ROP) or Aluminum Emulsions (if using LiAlH₄). If your yield is zero, you likely evaporated the product along with your solvent.

This guide addresses the three critical failure points: Polymerization Control , Aluminum Byproduct Removal , and Volatility Management .

Module 1: The "Sticky" Situation (Polymerization)

Q: Why does my clear oil turn into a white/yellow solid or gel upon concentration?

A: You are triggering Acid-Catalyzed Ring-Opening Polymerization (ROP) . The 2-methylazetidine ring has ~25 kcal/mol of strain energy. In the presence of trace acids (even weak ones like silica gel silanols) or excessive heat, the nitrogen protonates, and a second molecule attacks the ring, leading to a linear polymer (poly-amine).

The Fix:

  • Avoid Silica Gel Chromatography for the free base. The acidity of SiO₂ is sufficient to initiate polymerization. If chromatography is necessary, use basic alumina or pre-treat silica with 5% Triethylamine (Et₃N).

  • Keep it Cold: Never heat the free base above 40°C.

  • Dilution is Key: Polymerization is second-order with respect to concentration. Keep the crude mixture dilute until you are ready to form the salt.

Module 2: The Aluminum Nightmare (LiAlH₄ Workup)

Q: I used LiAlH₄ to reduce 4-methyl-2-azetidinone. The workup is a grey sludge that traps my product. How do I filter this?

A: The standard "Fieser" workup (Water/NaOH/Water) often fails for polar amines like azetidines because the aluminum salts precipitate as a fine, gelatinous muck that occludes the water-soluble product.

The Solution: Rochelle Salt Workup Potassium Sodium Tartrate (Rochelle Salt) acts as a ligand, breaking down the aluminum emulsion into two clean, soluble phases.

Protocol: Rochelle Salt Method [1][2]

  • Quench: Dilute reaction with diethyl ether (Et₂O) at 0°C.

  • Add Salt: Add saturated aqueous Rochelle Salt solution (20 mL per gram of LiAlH₄ used).

  • Stir: Vigorously stir at Room Temp (RT) for 1–3 hours .

    • Visual Cue: The grey emulsion will separate into two clear layers (organic top, aqueous bottom).

  • Separate: The aluminum stays in the aqueous layer. The azetidine partitions into the organic layer (ensure high volume of Et₂O due to partition coefficient).

Module 3: Separation Anxiety (Volatility & Isolation)[3][4]

Q: My NMR shows product in the crude, but after Rotavap, the flask is empty. Where did it go?

A: You pumped it into your trap. 2-Methylazetidine free base boils at 61–66°C (760 mmHg) . Under standard vacuum (e.g., 20 mbar), it boils below 0°C.

The Strategy: The "Salt Trap" Do not isolate the free base. Trap the volatile amine as a stable, non-volatile hydrochloride salt immediately after extraction.

Protocol: Isolation as Hydrochloride Salt

  • Extract: Perform the workup using Diethyl Ether (Et₂O) (low bp allows removal without heat).

  • Dry: Dry organics over Na₂SO₄ (Magnesium sulfate is slightly acidic and can trigger polymerization; Sodium sulfate is safer).

  • Salt Formation: Cool the ether solution to 0°C. Add 2M HCl in Diethyl Ether dropwise with stirring.

  • Precipitation: The 2-methylazetidine·HCl salt will precipitate as a white, hygroscopic solid.

  • Filtration: Filter under Nitrogen (to prevent moisture absorption).

    • Result: A stable solid (mp ~73–75°C) that can be stored indefinitely.

Data & Properties Reference
Property2-Methylazetidine (Free Base)2-Methylazetidine (HCl Salt)
State Clear, volatile liquidWhite hygroscopic solid
Boiling/Melting Pt 61–67°C (Boils)73–75°C (Melts)
Stability Low (Polymerizes w/ heat/acid)High (Stable at RT)
Solubility Miscible in water, THF, EtherSoluble in water/MeOH; Insoluble in Ether
Major Risk Evaporation, ROPHygroscopicity (absorbs water)
Visual Troubleshooting Guide
Figure 1: Workup Decision Matrix

Use this logic flow to determine the correct purification path based on your synthesis method.

AzetidineWorkup Start Crude Reaction Mixture MethodCheck Synthesis Method? Start->MethodCheck LAH LiAlH4 Reduction (of Lactam) MethodCheck->LAH Reduction Cycliz Cyclization (Amino Alcohol) MethodCheck->Cycliz Substitution Quench Quench: Rochelle Salt (Sat. K-Na Tartrate) LAH->Quench PhaseSep Phase Separation (Al in Aqueous, Product in Ether) Quench->PhaseSep Dry Dry Organic Layer (Na2SO4 - Neutral pH) PhaseSep->Dry Extract Extraction w/ Et2O Cycliz->Extract Extract->Dry IsoCheck Isolation Goal? Dry->IsoCheck FreeBase Free Base Needed? IsoCheck->FreeBase Liquid Required SaltForm Stable Salt (Recommended) IsoCheck->SaltForm Storage/Stability Distill Atmospheric Distillation (Vigreux Column) DO NOT USE VACUUM FreeBase->Distill HClAdd Add 2M HCl in Et2O (0°C) SaltForm->HClAdd FinalSalt Filter Precipitate (2-Methylazetidine HCl) HClAdd->FinalSalt

Caption: Decision tree for 2-methylazetidine isolation. Note the critical warning against vacuum distillation for the free base.

Figure 2: The Rochelle Salt Mechanism

Why this works: Tartrate chelates Aluminum, breaking the emulsion.

RochelleMech Emulsion Aluminum-Amine Complex (Sticky Grey Gel) Reaction Ligand Exchange Emulsion->Reaction Tartrate Potassium Sodium Tartrate (Ligand) Tartrate->Reaction AlComplex Water-Soluble Al-Tartrate (Aqueous Layer) Reaction->AlComplex FreeAmine Free 2-Methylazetidine (Ether Layer) Reaction->FreeAmine

Caption: Chelation mechanism allowing clean phase separation of the product from aluminum byproducts.

References
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.

    • Context: Comprehensive review on azetidine stability and synthesis.
  • Mellor, J. M., et al. (1997). "Synthesis of 2-substituted azetidines." Tetrahedron.

    • Context: Discusses ring-opening polymerization risks and mitig
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
  • PubChem Compound Summary. "2-Methylazetidine (CID 533460)."[3]

    • Context: Physical property verification (Boiling Point/Volatility).[4]

  • Organic Chemistry Portal. "Lithium Aluminum Hydride Work-up."

    • Context: Standard protocols for Rochelle salt vs. Fieser workups.

Sources

Technical Support Center: Navigating the Scale-Up of 2-Methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource hub for scientists and process chemists working with 2-Methylazetidine hydrochloride. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges that arise when transitioning this valuable building block from bench-scale synthesis to pilot or production-scale manufacturing. This document moves beyond simple protocols to explore the causality behind common issues, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Synthesis and Reaction Control

Question 1: My azetidine ring-closure reaction is suffering from low yields and inconsistent results upon scale-up. What are the most critical parameters to investigate?

Answer: This is a frequent challenge rooted in the thermodynamics of forming a strained four-membered ring.[1] On a larger scale, issues of heat and mass transfer become paramount. The primary causes for yield loss are typically incomplete reaction, competing side reactions (intermolecular coupling), or product degradation.

Core Directive: Your investigation should focus on three areas: Reagent Purity, Reaction Conditions, and the Nature of the Leaving Group.

  • Precursor Quality & Activation: The most robust scalable syntheses of (S)-2-methylazetidine often start from commercially available chiral precursors like (R)-1,3-butanediol.[2] The key step is the in-situ formation of a bis-activated intermediate (e.g., bis-triflate or bis-mesylate) which then undergoes cyclization upon addition of an amine.[3]

    • Expert Insight: Ensure the diol is anhydrous. Water will consume the activating agent (e.g., Triflic anhydride, Tf₂O) and generate strong acids, which can catalyze side reactions, including ring-opening of the desired product.[4][5]

    • Troubleshooting Protocol:

      • Dry the starting diol by azeotropic distillation with toluene before use.

      • Use high-purity triflic anhydride or methanesulfonyl chloride. Titrate a sample to confirm its activity if it's from an older stock.

      • Perform the activation at a strictly controlled low temperature (-35 °C to -20 °C) to prevent the formation of elimination byproducts.[2]

  • Reaction Kinetics and Dilution:

    • Causality: The intramolecular cyclization to form the azetidine ring is a first-order reaction, while the primary competing reaction—intermolecular polymerization or dimerization—is second-order. Therefore, the relative rate of the desired reaction can be favored by operating under high-dilution conditions. While this may seem counterintuitive for scale-up, it is often necessary.

    • Troubleshooting Protocol:

      • Maintain a low concentration of the activated diol intermediate. This can be achieved by the slow, subsurface addition of the activating agent to the diol/base mixture.

      • Similarly, add the amine nucleophile (e.g., benzhydrylamine) slowly to the activated intermediate to maintain its low instantaneous concentration.

  • Choice of Base and Nucleophile:

    • A non-nucleophilic, sterically hindered base like Hünig's base (DIPEA) is critical. It must scavenge the acid generated during the reaction without competing with the primary amine nucleophile.[2]

    • Using a bulky primary amine like benzhydrylamine serves a dual purpose: it acts as the nucleophile for the initial cyclization and the resulting N-benzhydryl group can be easily removed via hydrogenolysis in a later step.[2]

Question 2: During the final HCl salt formation and isolation, I'm observing a significant drop in purity and the formation of a sticky, hard-to-filter solid. What is happening?

Answer: This issue points towards two interconnected problems: instability of the azetidine ring under strongly acidic conditions and challenges with crystallization. The high ring strain of azetidines makes them susceptible to acid-mediated ring-opening.[4][5][6]

Core Directive: The key is to control the protonation state and crystallization conditions carefully. The goal is to form the stable hydrochloride salt without exposing the free base to harsh acidic environments for extended periods.

  • Mechanism of Degradation: The azetidine nitrogen, once protonated to form the azetidinium ion, activates the ring. Nucleophiles present in the mixture (such as the chloride counter-ion or residual water/alcohols) can attack one of the ring carbons, leading to an irreversible ring-opening event. This results in acyclic impurities, such as N-substituted 3-chlorobutan-1-amines, which can inhibit crystallization and lead to an oily product.

    RingOpening

  • Troubleshooting Protocol for Salt Formation:

    • Solvent Selection: Ensure the free base is dissolved in a solvent in which the hydrochloride salt is poorly soluble (e.g., MTBE, diethyl ether, or a mixture of dichloromethane and heptane).

    • Reagent Choice: Use a solution of HCl in a non-nucleophilic organic solvent (e.g., HCl in isopropanol or dioxane) rather than aqueous HCl. This minimizes the presence of water, a potential nucleophile.

    • Temperature Control: Perform the salt formation at low temperature (0-5 °C). This slows the kinetics of the ring-opening reaction.

    • Stoichiometry: Add the HCl solution slowly and substoichiometrically (e.g., 0.98 equivalents) initially to start seeding the crystallization. Once the slurry forms, add the remaining acid to complete the precipitation. Avoid a large excess of acid.

    • Isolation: Do not let the product sit in the acidic mother liquor for an extended period. Filter the solid promptly, wash with a cold, anhydrous solvent, and dry immediately under vacuum.

Section 2: Purification and Impurity Profiling

Question 3: I have a persistent impurity with a similar polarity to my product that I cannot remove via crystallization. How can I identify and manage it during a large-scale campaign where chromatography is not an option?

Answer: This is a classic scale-up challenge. The impurity is likely structurally related to your product. Common culprits in azetidine synthesis include diastereomers (if applicable), regioisomers from the cyclization step, or the aforementioned ring-opened products.

Core Directive: The strategy is twofold: first, identify the impurity to understand its origin, and second, modify the reaction or workup to prevent its formation or facilitate its removal.

  • Impurity Identification:

    • Isolation: If possible, deliberately "crash out" a crude sample to enrich the impurity in the mother liquor. Concentrate the mother liquor and attempt to isolate a small sample of the impurity by preparative HPLC or careful fractional crystallization for characterization.

    • Analysis: Use a combination of analytical techniques on the isolated impurity or the enriched mixture:

      • LC-MS: To determine the molecular weight. An impurity with the same mass as the product could be an isomer. A mass corresponding to the product + H₂O or product + HCl would strongly suggest a ring-opened species.

      • NMR Spectroscopy (¹H, ¹³C, COSY): This is the most powerful tool. Look for the absence of the characteristic strained-ring azetidine signals and the appearance of new signals corresponding to an acyclic chain. For example, a CH₂-Cl group would have a distinct chemical shift.

  • Mitigation Strategies:

Potential Impurity Likely Cause Scale-Up Mitigation Strategy
Ring-Opened Adduct Excess acid, water, or high temperatures during salt formation/workup.[4]Implement the controlled salt formation protocol described in Question 2. Ensure all workup steps post-deprotection are performed rapidly and at low temperatures.
Dimer/Oligomer Insufficient dilution during the cyclization reaction.Re-evaluate the cyclization protocol. Use slow addition of reagents to maintain high dilution conditions, favoring the intramolecular reaction pathway.
Unreacted Starting Material Incomplete reaction; poor activation of the leaving groups.Increase reaction time or temperature moderately for the cyclization step. Confirm the quality and stoichiometry of the activating agent (e.g., Tf₂O).
Solvent Adducts Use of nucleophilic solvents (e.g., methanol) during acidic workups.Replace nucleophilic solvents with non-nucleophilic alternatives like IPA, EtOAc, or DCM during any steps involving the protonated azetidine.

Troubleshooting

References

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N′-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. PubMed. [Link]

  • Kuduk, S. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Kuduk, S. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N′-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. ACS Publications. [Link]

  • Reddy, B. V. S., et al. (2015). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols. Organic & Biomolecular Chemistry. [Link]

  • Kamal, A., et al. (2010). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules. [Link]

  • Various Authors. Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Shaw, M. H., et al. (2019). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • CN110003072A - A kind of preparation method of 2- methylaziridine.
  • Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. MDPI. [Link]

  • Dowling, M. S., et al. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. PubMed. [Link]

  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Ozeki, M., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Kupai, J., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Stability of different azetidine esters. ResearchGate. [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing. [Link]

  • National Center for Biotechnology Information. 2-Methylazetidine. PubChem. [Link]

  • Sipos, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Molecules. [Link]

  • Voss, T. L., et al. (2014). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • S. Asharaf, et al. (2013). An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotometry and High-Performance Liquid Chromatography in Pharmaceuticals. Semantic Scholar. [Link]

  • V.V.S.V. Prasada Rao, et al. Quantitative determination of Cimetidine in both bulk and formulations using neutralization titrations. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. [Link]

  • Hong, J., & Luesch, H. (2012). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Marine Drugs. [Link]

  • Szinai, I., et al. (1995). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Technical Support Center: Recrystallization of 2-Methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZT-2M-HCl-PUR Subject: Optimization of Crystallization Parameters & Troubleshooting "Oiling Out" Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties with the purification of 2-Methylazetidine Hydrochloride . This is a common bottleneck. Unlike stable six-membered rings (piperidines), the azetidine core possesses significant ring strain (~25 kcal/mol) and the hydrochloride salt is characteristically hygroscopic.

Successful recrystallization requires balancing three competing factors:

  • High Solubility in polar protic solvents (due to the ionic H-Cl bond).

  • Ring Stability (avoiding thermal ring-opening).

  • Hygroscopicity (water absorption leading to "oiling out").

This guide provides a self-validating protocol designed to bypass the liquid-liquid phase separation (LLPS) often mistaken for failed crystallization.

Module 1: Solvent Architecture

The Core Problem: 2-Methylazetidine HCl is too soluble in methanol/water and virtually insoluble in non-polar alkanes. Single-solvent recrystallization rarely works because the temperature differential required to induce saturation often exceeds the compound's stability limit or melting point.

The Solution: A Binary Solvent System (Solvent/Anti-Solvent).

RoleRecommended SolventsMechanism of Action
Primary Solvent (Dissolver) Isopropanol (IPA) or Ethanol (EtOH) Dissolves the salt at elevated temps (60-70°C). Avoid Methanol if possible as it is often "too good" a solvent, making recovery difficult.
Anti-Solvent (Precipitator) MTBE or Diethyl Ether Lowers the dielectric constant of the mixture, forcing the salt out of solution. MTBE is preferred over Et₂O due to a higher boiling point (55°C vs 35°C), allowing for safer thermal equilibration.
Scavenger 2,2-Dimethoxypropane (DMP) Optional additive. Reacts with trace water to form acetone and methanol, chemically drying the solvent system in situ.
Module 2: The "Gold Standard" Protocol

Warning: Perform all steps under an inert atmosphere (Nitrogen/Argon) if possible to minimize moisture uptake.

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place crude 2-Methylazetidine HCl in a round-bottom flask.

    • Add Isopropanol (IPA) dropwise while heating to 65°C .

    • Critical Check: Add only enough IPA to dissolve the solid. If a small amount of dark residue remains insoluble, filter it off hot (this is likely inorganic salt or polymerized material).

  • The Cloud Point (Anti-Solvent Addition):

    • Remove heat but keep the solution stirring.

    • While the solution is still warm (~45-50°C), slowly add MTBE dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of IPA to clear the solution back to transparent.

  • Nucleation (Controlled Cooling):

    • Wrap the flask in a towel or place it in a warm water bath and turn off the heat. Allow it to cool to room temperature over 2–3 hours.

    • Why? Rapid cooling traps impurities and solvent pockets.

    • Once at room temperature, move to a fridge (4°C) for 4 hours, then a freezer (-20°C) overnight.

  • Isolation:

    • Filter rapidly using a chilled Buchner funnel.

    • Wash the cake once with cold MTBE.

    • Dry immediately in a vacuum oven at 40°C with P₂O₅ desiccant.

Module 3: Troubleshooting "Oiling Out"

User Question: "My solution didn't form crystals; it separated into a bottom layer of yellow goo. What happened?"

Diagnosis: You have experienced Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the melting point of the solvated salt drops below the boiling point of the solvent mixture, usually due to impurities or excess water.

Visual Troubleshooting Logic

Recrystallization_Troubleshooting Start Issue: Compound Oils Out (Liquid Phase Separation) Check_Water Check 1: Is the system wet? (Hygroscopic Failure) Start->Check_Water Dry_System Action: Re-dissolve in IPA. Add 2,2-Dimethoxypropane (DMP) to scavenge water. Check_Water->Dry_System Yes (Likely) Check_Temp Check 2: Is Temp > Melting Point? Check_Water->Check_Temp No (Dry) Dry_System->Start Retry Lower_Temp Action: Redissolve. Lower max temp to 50°C. Use more solvent (lower conc). Check_Temp->Lower_Temp Yes Check_Impurity Check 3: High Impurity Load? Check_Temp->Check_Impurity No Lower_Temp->Start Retry Trituration Action: Perform Trituration first. Wash crude solid with cold Et2O to remove non-polar oils. Check_Impurity->Trituration Yes (Dark Oil) Seed Action: Seeding. Add pure crystal seed at Cloud Point. Check_Impurity->Seed No (Clear Oil) Trituration->Start Retry

Figure 1: Decision tree for resolving oiling-out phenomena during amine salt purification.

Corrective Actions for Oiling Out:
  • The Re-Heat Method: Re-heat the mixture until the oil dissolves. Add a small amount of the primary solvent (IPA). Cool much more slowly.

  • The Trituration Fix: If the oil persists, decant the supernatant solvent. Add fresh diethyl ether to the oil and scratch the flask vigorously with a glass rod. This mechanical stress often induces crystallization by removing non-polar impurities from the oil surface.

Module 4: Stability & Purity FAQs

Q: Why is my product turning pink/brown during drying? A: Azetidines are strained rings.

  • Cause: Thermal instability or oxidation. If you heat >80°C or leave it in ambient air, the ring may open or oxidize.

  • Fix: Ensure your vacuum oven is not hotter than 40°C. Flush the oven with nitrogen before applying vacuum.

Q: Can I use Acetone as a solvent? A: No.

  • Reason: Primary/Secondary amines can react with ketones (acetone) to form imines (Schiff bases), especially under the acidic conditions of a hydrochloride salt. This introduces a new impurity. Stick to alcohols (IPA/EtOH).

Q: How do I verify the ring is still intact after purification? A: Perform 1H NMR .

  • Marker: Look for the protons on the azetidine ring (typically around 3.5 - 4.5 ppm). If the ring opens (forming a linear amine), these signals will shift significantly upfield (to 2.5 - 3.0 ppm).

References
  • Azetidine Synthesis & Properties

    • BenchChem Technical Support.[1] "Azetidine Synthesis Protocols & Stability." Accessed 2024.[2]

    • Padwa, A.[3] "Synthesis of Nitrogen Heterocycles."[4] Comprehensive Organic Synthesis.

  • Recrystallization of Amine Salts

    • Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes."

    • University of Rochester. "Tips & Tricks: Recrystallization of Organic Salts."

  • Chemical Stability of Strained Rings

    • Bai, G., et al.[3] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med. Chem. Lett. 2021, 12, 10, 1585–1588.

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-Methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Methylazetidine Hydrochloride

This compound is a substituted four-membered heterocyclic amine that serves as a critical building block in medicinal chemistry. Its structural motif is incorporated into a variety of pharmaceutical candidates, making the stringent control of its purity paramount. Impurities, including stereoisomers and related substances, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization and quality control.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and versatility.[1] This guide will dissect and compare various HPLC-based approaches for the purity determination of this polar, chiral compound, and also explore Gas Chromatography (GC) as a viable alternative.

The Challenge: Analyzing a Small, Polar, and Chiral Molecule

The physicochemical properties of this compound present a unique set of analytical challenges:

  • High Polarity: The small size and the presence of a protonated amine make the molecule highly polar, leading to poor retention on traditional reversed-phase (RP) HPLC columns.

  • Chirality: The presence of a stereocenter at the 2-position necessitates the use of chiral separation techniques to ensure enantiomeric purity.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which can necessitate the use of derivatization or alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD). For the purpose of this guide, we will assume derivatization or the use of low UV wavelength detection is employed where necessary.

Comparative Analysis of HPLC Methodologies

A successful HPLC method for this compound must effectively address retention, selectivity for impurities, and enantiomeric separation. We will explore three primary HPLC strategies: Ion-Pair Chromatography, Hydrophilic Interaction Chromatography (HILIC), and Chiral HPLC.

Ion-Pair Reversed-Phase HPLC: Taming Polarity

Ion-pair chromatography is a variation of reversed-phase HPLC that enables the separation of ionic and highly polar compounds on a non-polar stationary phase.[2] An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes, is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and promoting retention on the RP column.

Causality Behind Experimental Choices:

  • Ion-Pair Reagent Selection: For the positively charged 2-Methylazetidine, an anionic ion-pairing reagent like hexane- or octanesulfonic acid is chosen. The chain length of the reagent can be varied to fine-tune retention; longer chains provide greater hydrophobicity and thus stronger retention.

  • Mobile Phase pH: The pH of the mobile phase must be controlled to ensure the analyte is consistently in its ionized form. For an amine, a pH below its pKa (typically around 9-10) is required.

  • Organic Modifier: Acetonitrile or methanol is used to control the elution strength.

Workflow for Ion-Pair HPLC Method Development:

cluster_0 Ion-Pair HPLC Method Development A Select C18 Column B Prepare Mobile Phase: Aqueous buffer (pH < 7) + Organic Modifier (ACN/MeOH) A->B C Add Ion-Pair Reagent (e.g., Hexanesulfonic acid) B->C D Optimize Reagent Concentration and Organic Modifier Gradient C->D E System Suitability Testing D->E F Method Validation (ICH Q2(R1)) E->F

Caption: Workflow for Ion-Pair HPLC method development.

Hydrophilic Interaction Chromatography (HILIC): An Orthogonal Approach

HILIC is a powerful alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[3][4] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A variety of polar stationary phases can be used. Amide-bonded phases often provide good peak shape and selectivity for small amines.

  • Mobile Phase Composition: The high organic content of the mobile phase is crucial for retention in HILIC. The aqueous component, containing a buffer like ammonium formate or acetate, facilitates the partitioning mechanism and improves peak shape.

  • Buffer Concentration and pH: The ionic strength and pH of the aqueous portion of the mobile phase can significantly influence the retention and selectivity of ionic analytes.

Workflow for HILIC Method Development:

cluster_1 HILIC Method Development A Select Polar Column (e.g., Amide, Silica) B Prepare Mobile Phase: High Organic (e.g., >80% ACN) + Aqueous Buffer (e.g., Ammonium Formate) A->B C Optimize Water Content and Buffer Concentration B->C D Gradient Elution Profile Optimization C->D E System Suitability Testing D->E F Method Validation (ICH Q2(R1)) E->F

Caption: Workflow for HILIC method development.

Chiral HPLC: Resolving Enantiomers

The separation of enantiomers is a critical aspect of the purity analysis of this compound. Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.[5][6]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening chiral separations due to their broad applicability.

  • Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) depends on the CSP and the analyte. For small amines, normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol) are common.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) are often added to the mobile phase to improve peak shape and resolution by minimizing secondary ionic interactions with the stationary phase.

Workflow for Chiral HPLC Method Development:

cluster_2 Chiral HPLC Method Development A Screen Multiple Chiral Stationary Phases (CSPs) B Test Different Mobile Phase Modes (Normal, Polar Organic, Reversed) A->B C Optimize Mobile Phase Composition and Additives B->C D Adjust Flow Rate and Temperature C->D E System Suitability Testing D->E F Method Validation (ICH Q2(R1)) E->F

Caption: Workflow for Chiral HPLC method development.

Performance Comparison: A Data-Driven Evaluation

The following tables summarize the expected performance of the discussed HPLC methods for the analysis of this compound, based on data from analogous small, polar amines.

Table 1: Comparison of Achiral HPLC Methods

ParameterIon-Pair RP-HPLCHILIC
Principle Analyte forms a neutral ion-pair with a reagent, increasing retention on a C18 column.Partitioning of the polar analyte into a water-enriched layer on a polar stationary phase.[3][4]
Typical Column C18, C8Amide, Silica, Diol
Mobile Phase Aqueous buffer with ion-pairing reagent and ACN or MeOH.High organic (ACN) with a small amount of aqueous buffer.
Advantages - Utilizes common RP columns.- Well-established technique.- Excellent for very polar compounds.- MS-friendly mobile phases.
Disadvantages - Column equilibration can be slow.- Ion-pairing reagents can be difficult to remove from the column and can suppress MS signals.- Can be less robust than RP-HPLC.- Longer column equilibration times.
Expected Retention Good, tunable with reagent concentration and chain length.Strong, tunable with water content.
Selectivity Good for related substances with different polarities.Orthogonal selectivity to RP-HPLC.

Table 2: Chiral HPLC Method Performance

ParameterChiral HPLC
Principle Differential interaction of enantiomers with a chiral stationary phase.[5][6]
Typical Column Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)
Mobile Phase Normal-phase (Hexane/IPA), Polar Organic (ACN/MeOH), or Reversed-Phase.
Advantages - Direct separation of enantiomers.- High efficiency and resolution.
Disadvantages - CSPs can be expensive.- Method development can be empirical.
Expected Resolution Baseline separation of enantiomers is achievable.

Alternative Technique: Gas Chromatography (GC)

For a volatile compound like 2-Methylazetidine (in its free base form), Gas Chromatography (GC) offers a powerful alternative to HPLC.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column.

Causality Behind Experimental Choices:

  • Derivatization: Due to the polarity and potential for peak tailing of amines, derivatization is often employed to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the separation of derivatized amines.

  • Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers higher selectivity and structural information.

Table 3: Comparison of HPLC and GC

ParameterHPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Requirements Soluble in a suitable solvent.Volatile or can be made volatile through derivatization.
Instrumentation HPLC system with a suitable detector (UV, MS, etc.).GC system with a suitable detector (FID, MS, etc.).
Advantages - Wide applicability.- No requirement for sample volatility.- High resolution.- Fast analysis times.
Disadvantages - Higher solvent consumption.- Requires volatile analytes.- Derivatization can add complexity.

Experimental Protocols

The following are representative, detailed protocols for the analysis of this compound. These should be considered starting points for method development and validation.

Protocol 1: Ion-Pair RP-HPLC for Achiral Purity
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL.

Protocol 2: HILIC for Achiral Purity
  • Column: Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient: 5% B to 30% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: MS with Electrospray Ionization (ESI) in positive mode

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve sample in 95:5 Acetonitrile:Water to a concentration of 0.1 mg/mL.

Protocol 3: Chiral HPLC for Enantiomeric Purity
  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in the mobile phase to a concentration of 0.5 mg/mL.

Method Validation: Ensuring Trustworthiness

Once a suitable method is developed, it must be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[7][8][9] The validation process provides a high degree of assurance that the method will consistently produce accurate and reliable results.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Strategic Approach to Purity Analysis

The selection of an appropriate HPLC method for the purity analysis of this compound is a strategic decision that depends on the specific analytical needs.

  • For routine achiral purity analysis, Ion-Pair RP-HPLC offers a robust and familiar platform, while HILIC provides an excellent orthogonal method, particularly when MS detection is desired.

  • For the critical assessment of enantiomeric purity, Chiral HPLC is the indispensable tool.

  • Gas Chromatography should be considered as a valuable alternative, especially for the analysis of volatile impurities or when an orthogonal technique to HPLC is required for confirmation.

A thorough understanding of the principles behind each technique, coupled with a systematic approach to method development and rigorous validation, will ensure the generation of high-quality, reliable data that is essential for the advancement of drug development programs.

References

  • A sensitive and reliable RP-HPLC method for the detection of cimetidine - a H2 receptor antagonist in human plasma. (2019). Letters in Applied NanoBioScience. [Link]

  • Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. (2019). MethodsX. [Link]

  • METHOD DEVELOPMENT & VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION FOR AZELNIPIDINE & TE. (2022). World Journal of Pharmaceutical and Medical Research. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. (2023). Impactfactor. [Link]

  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. (2025). ResearchGate. [Link]

  • HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. SIELC Technologies. [Link]

  • An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotome. (2013). Semantic Scholar. [Link]

  • 2-Methylazetidine. PubChem. [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (1986). Scilit. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry. [Link]

  • HILIC to the Rescue: Pharmaceutical Development Case Examples. (2019). LCGC International. [Link]

  • A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma. (2020). ResearchGate. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). National Institutes of Health. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • USP Monographs: Cimetidine Hydrochloride. USP29-NF24. [Link]

  • Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note. Agilent. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol. (2025). ResearchGate. [Link]

  • How can we separate a pair of enantiomers by using chiral HPLC ?. (2011). ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

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Chiral HPLC analysis of 2-Methylazetidine hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimal strategies for the chiral analysis of 2-Methylazetidine hydrochloride , a polar secondary amine lacking a significant UV chromophore.

Executive Summary & Strategic Overview

The analysis of 2-Methylazetidine (2-MA) presents a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: The molecule has negligible UV absorbance above 210 nm, making standard UV detection impossible without modification.

  • Secondary Amine: Unlike primary amines, secondary amines often fail to form stable "tripod" hydrogen-bonding complexes with standard crown ether columns (e.g., Crownpak CR(+)).

  • High Polarity: As a hydrochloride salt, it retains poorly on standard Reversed-Phase (RP) columns and requires specific handling to prevent peak tailing.

Therefore, a "one-size-fits-all" approach fails. This guide proposes two field-proven methodologies based on your available detection capabilities:

  • Strategy A (Robust / UV-Compatible): Pre-column Derivatization with Benzoyl Chloride followed by Polysaccharide CSP analysis. (Recommended for QC/Standard Labs) .

  • Strategy B (Direct / MS-Compatible): Direct analysis using Zwitterionic Ion-Exchange (ZWIX) columns with MS or ELSD detection.

Decision Framework

The choice of method is dictated primarily by your detector availability.

DecisionTree Start Start: 2-Methylazetidine HCl Analysis Detector Available Detector? Start->Detector UV Standard UV / DAD Detector->UV UV Only MS MS / ELSD / CAD Detector->MS Mass Spec Available MethodA METHOD A: Derivatization (Benzoyl Chloride) UV->MethodA Requires Chromophore MS->MethodA Optional for Sensitivity MethodB METHOD B: Direct Analysis (Chiralpak ZWIX) MS->MethodB Direct Injection

Figure 1: Decision matrix for selecting the analytical workflow.

Method A: Derivatization (The "Gold Standard" for UV)

This method transforms the "invisible" polar amine into a UV-active, lipophilic amide (N-benzoyl-2-methylazetidine). This enables the use of robust, immobilized polysaccharide columns.

The Chemistry

The reaction uses Benzoyl Chloride (BzCl) under Schotten-Baumann conditions (basic aqueous/organic mix).[1]

  • Reaction: 2-Methylazetidine + BzCl

    
     N-Benzoyl-2-methylazetidine + NaCl
    
  • Result: The benzoyl group acts as a "UV Tag" (

    
     nm) and removes the basicity of the amine, improving peak shape.
    
Experimental Protocol

Reagents:

  • Benzoyl Chloride (Reagent Grade)

  • 2M NaOH

  • Dichloromethane (DCM) or Ethyl Acetate

Workflow:

  • Preparation: Dissolve 10 mg of 2-Methylazetidine HCl in 1 mL of 2M NaOH.

  • Reaction: Add 1.2 equivalents of Benzoyl Chloride (approx. 15 µL). Vortex vigorously for 30 seconds.

  • Incubation: Let stand at room temperature for 5-10 minutes. (Reaction is nearly instantaneous).

  • Extraction: Add 1 mL of DCM. Vortex and centrifuge to separate layers.

  • Dry & Reconstitute: Collect the organic (lower) layer. Evaporate to dryness under

    
    . Reconstitute in Mobile Phase (e.g., Hexane/EtOH 90:10).
    
Chromatographic Conditions

Once derivatized, the enantiomers are easily separated on immobilized polysaccharide phases.

ParameterCondition
Column Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) Alternative: Chiralpak IA or AD-H
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Benzamide absorption)
Temperature 25°C
Selectivity (

)
Typically > 1.5 for benzamides on Amylose columns

Why Chiralpak IG? The "IG" selector (immobilized Amylose derivative) shows superior selectivity for amides and allows the use of diverse solvents (like DCM or EtOAc) if solubility is an issue, without damaging the column [1].

Method B: Direct Analysis (The "Modern" Approach)

If MS detection is available, derivatization can be skipped. However, standard Crown Ether columns (Crownpak CR(+)) are not recommended here. Crown ethers require a primary amine (


) to form the necessary 3-point hydrogen bond complex. 2-Methylazetidine is a secondary amine, leading to weak binding and poor resolution on Crownpak [2].

The Solution: Chiralpak ZWIX(+) / ZWIX(-) . These columns use zwitterionic Cinchona alkaloid selectors that work via a double ion-pairing mechanism, ideal for underivatized amino acids and secondary amines.

Chromatographic Conditions[2][3][4][5][6]
ParameterCondition
Column Chiralpak ZWIX(+) or ZWIX(-)
Dimensions 150 x 3.0 mm, 3 µm
Mobile Phase MeOH / Water (98:2 v/v) + 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Mechanism Double Ion-Pairing (Zwitterionic)
Flow Rate 0.4 mL/min
Detection MS (ESI+) or ELSD (Evaporative Light Scattering)
Temperature 25°C - 40°C

Causality: The ZWIX selector contains both a quinuclidine cation and a sulfonic acid anion. It binds the charged 2-methylazetidine (ammonium form) and the counter-ion simultaneously, providing recognition based on the 3D shape of the secondary amine [3].

Performance Comparison

FeatureMethod A: Derivatization (Benzoyl)Method B: Direct (ZWIX)
Analyte Form N-Benzoyl Amide (Neutral)Free Amine Salt (Charged)
Detection Limit High (UV is sensitive for benzamides)Medium (Dependent on MS ionization)
Prep Time 15-20 mins< 5 mins (Dilute & Shoot)
Robustness Excellent (Standard NP-HPLC)Good (Requires careful buffer pH control)
Column Cost Standard Chiral Column (~$1000)Specialized Column (~$1200+)
Suitability Best for QC / Purity Assays Best for High-Throughput Screening

Visual Workflow: Derivatization Protocol

DerivatizationWorkflow Step1 1. Dissolve Sample (2-MA HCl + NaOH) Step2 2. Add Reagent (Benzoyl Chloride) Step1->Step2 Step3 3. Reaction (Vortex 30s) Step2->Step3 Step4 4. Extract (Add DCM -> Separate) Step3->Step4 Step5 5. Analyze (Inject on Chiralpak IG) Step4->Step5

Figure 2: Step-by-step derivatization workflow for UV detection.

Troubleshooting & Expert Tips

  • Ghost Peaks in Method A: Benzoyl chloride hydrolyzes to Benzoic Acid. This often elutes near the solvent front or late in the run. Solution: A simple base wash (washing the organic layer with NaHCO3) before evaporation removes the acidic by-products.

  • Elution Order: On Chiralpak IG , the (S)-enantiomer typically elutes before the (R)-enantiomer for simple amides, but this must be confirmed with a pure standard.

  • Alternative Derivatization: If Benzoyl Chloride is too harsh, FDAA (Marfey's Reagent) can be used. It converts enantiomers into diastereomers, which can then be separated on a standard achiral C18 column [4]. This is a valid backup if you lack chiral columns entirely.

References

  • Chiral Technologies. Instruction Manual for Immobilized Polysaccharide CSPs (Chiralpak IA, IB, IC, IG). Available at: [Link]

  • Daicel Corporation. CROWNPAK® CR(+) and CR(-) Instruction Manual. (Crown ethers are specified for primary amines).[2] Available at: [Link]

  • Lindner, W., et al. (2009). Zwitterionic Chiral Stationary Phases for the Separation of Secondary Amino Acids.[3] Journal of Chromatography A.

  • Bhushan, R., & Bruckner, H. (2004). Marfey's Reagent for Chiral Amino Acid Analysis: A Review. Amino Acids, 27, 231-247. Link

Sources

Comparative Guide: Enantiomeric Excess Determination of 2-Methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylazetidine hydrochloride presents a specific analytical challenge: it is a small, strained, secondary amine lacking a UV-active chromophore. Standard chiral HPLC with UV detection is impossible without modification. Furthermore, its high polarity and volatility as a free base complicate direct analysis.

This guide compares three industry-validated methodologies to determine the enantiomeric excess (% ee) of this compound. We prioritize methods based on robustness , scalability , and detection limits .

MethodPrincipleBest ForKey Advantage
A. Indirect Chiral HPLC Derivatization with Chiral Reagent (Marfey's)

Achiral Column
Biological samples, Trace analysisExtremely high sensitivity; uses standard C18 columns.
B. Direct Chiral HPLC Achiral Derivatization (Benzoylation)

Chiral Column
Process Chemistry, QC, Bulk AnalysisRobust, industrial standard; highly reproducible.
C. Chiral GC Volatile Derivatization (TFA)

Cyclodextrin Column
High Throughput, Volatile screeningLow solvent consumption; distinct separation mechanism.

Method A: Indirect Chiral HPLC (Marfey's Method)

The High-Sensitivity Solution

This method utilizes Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). It reacts with the secondary amine of 2-methylazetidine to form two diastereomers. Because these products are chemically distinct (diastereomers, not enantiomers), they can be separated on a standard Achiral C18 HPLC column .

Mechanism

The reaction introduces a strong chromophore (dinitrophenyl group,


 nm) and a chiral center.


Experimental Protocol
  • Sample Prep: Dissolve 2-methylazetidine HCl (1 mg) in water (50

    
    L).
    
  • Reaction: Add 1% Marfey’s Reagent in acetone (100

    
    L) and 1M NaHCO
    
    
    
    (20
    
    
    L).
  • Incubation: Heat at 40°C for 1 hour. (The strained azetidine ring is stable under these mild conditions).[1]

  • Quench: Add 2M HCl (10

    
    L) to stop the reaction. Dilute with mobile phase.
    
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5

      
      m).
      
    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV at 340 nm.[2]

Data Interpretation

The elution order is typically consistent for structural analogs. You must run a racemic standard to establish retention times (


) for the 

and

diastereomers. Calculate ee using peak areas (

):

Method B: Direct Chiral HPLC (Benzoylation)

The Process Chemistry Standard

For routine quality control where reagents like Marfey's are too expensive or unstable, achiral derivatization followed by separation on a Chiral Stationary Phase (CSP) is the gold standard. We introduce a UV chromophore (Benzoyl group) to enable detection.[3]

Mechanism


The resulting amide is stable, UV-active (254 nm), and neutral, preventing peak tailing caused by amine-silanol interactions.
Experimental Protocol
  • Free Base Liberation: Dissolve 10 mg 2-methylazetidine HCl in 1 mL DCM. Add 200

    
    L Triethylamine (TEA).
    
  • Derivatization: Add 15

    
    L Benzoyl Chloride at 0°C. Stir for 30 mins.
    
  • Workup: Quench with saturated NaHCO

    
    . Extract organic layer, dry over MgSO
    
    
    
    , and filter.
  • HPLC Conditions:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

    • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Performance Note

The rigid azetidine ring usually provides excellent chiral recognition on polysaccharide columns (AD-H/OD-H) due to the restricted conformation of the amide bond. Separation factors (


) typically exceed 1.2.

Method C: Chiral Gas Chromatography (GC)

The Volatile Alternative

If HPLC equipment is limited, GC is a viable alternative.[4] However, the HCl salt must be converted to a volatile derivative to prevent column degradation and peak tailing.

Protocol
  • Derivatization: Treat the salt with Trifluoroacetic Anhydride (TFAA) in DCM to form

    
    -trifluoroacetyl-2-methylazetidine.
    
  • Column: Cyclodextrin-based capillary column (e.g., Rt-

    
    DEX or Chiraldex G-TA).
    
  • Conditions: Split injection (50:1), Oven ramp 80°C to 160°C at 2°C/min.

  • Detection: FID (Flame Ionization Detector).

Comparative Analysis & Decision Matrix

The following table summarizes the operational metrics for each method.

MetricMethod A (Marfey's)Method B (Benzoylation)Method C (GC-TFA)
Cost per Sample High (Reagent cost)LowLow
Prep Time 90 mins45 mins30 mins
Chromophore Dinitrophenyl (340 nm)Benzoyl (254 nm)N/A (FID detection)
Resolution Risk Low (Diastereomers separate easily)Low (CSP columns are robust)Medium (Requires specific column matching)
Detection Limit Very Low (pmol range)ModerateModerate
Workflow Visualization

G Start Start: 2-Methylazetidine HCl Decision Primary Constraint? Start->Decision Trace Trace Analysis / Biological Matrix Decision->Trace Sensitivity needed Bulk Bulk Synthesis / QC Decision->Bulk Robustness needed Volatile High Throughput / No HPLC Decision->Volatile Speed needed MethodA Method A: Marfey's Reagent (Indirect HPLC) Trace->MethodA MethodB Method B: Benzoylation (Direct Chiral HPLC) Bulk->MethodB MethodC Method C: TFA Derivatization (Chiral GC) Volatile->MethodC DescA Forms Diastereomers Separates on C18 MethodA->DescA DescB Forms UV-Active Amide Separates on Chiralpak AD/OD MethodB->DescB

Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination method based on experimental constraints.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[3][4][5][6][7][8][9] Link

  • Phenomenex. (2023). Chiral HPLC Separations Guide. Phenomenex Technical Guides.[3] Link

  • Restek Corporation. (2020). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Literature. Link

  • Harada, K., et al. (1996). Determination of enantiomeric excess of chiral amines by HPLC using Marfey's reagent. Tetrahedron Letters.
  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[3] Wiley-VCH. (Standard reference for Benzoylation/CSP protocols).

Sources

Comparative Guide: Azetidine Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Four-Membered Challenge

Azetidines occupy a unique "Goldilocks" zone in medicinal chemistry. With a ring strain of ~25.4 kcal/mol, they offer significant conformational restriction and metabolic stability compared to their three-membered cousins (aziridines), yet lack the floppiness of five-membered rings (pyrrolidines). This structural rigidity is prized for vectoring substituents in 3D space, but it comes at a thermodynamic cost: synthesis is an uphill battle against entropy and enthalpy.

This guide objectively compares the three dominant methodologies for constructing the azetidine core, evaluating them on yield, scalability, and stereochemical integrity.

The Decision Matrix

Before selecting a protocol, consult the following selection logic:

AzetidineDecision Start Target Molecule? Chirality Is stereochemistry defined? Start->Chirality Scale Scale of Synthesis? Chirality->Scale No / Racemic MethodB Method B: Beta-Lactam Reduction (Best for Chiral/Enantiopure Targets) Chirality->MethodB Yes (Enantiopure) Functionalization Late-Stage Functionalization? Scale->Functionalization <100 mg MethodA Method A: Intramolecular Cyclization (Best for Simple/Achiral Building Blocks) Scale->MethodA >10 Grams Functionalization->MethodA No MethodC Method C: Pd-Catalyzed C-H Amination (Best for Complex Scaffolds) Functionalization->MethodC Yes

Figure 1: Strategic decision tree for selecting the optimal azetidine synthesis pathway based on substrate requirements.

Method A: Intramolecular Nucleophilic Substitution (Cyclization)

The Industry Standard for Building Blocks

This method relies on the thermodynamic principle of converting a good leaving group (LG) into a strained ring via an intramolecular


 reaction (4-exo-tet cyclization). It is the workhorse for generating simple azetidine fragments.
Mechanism & Causality

The reaction proceeds through the activation of a


-amino alcohol. The key to success is the Thorpe-Ingold Effect : substituents on the carbon chain compress the internal bond angle, bringing the nucleophilic amine and the electrophilic carbon closer together, thereby accelerating the rate of cyclization over intermolecular polymerization.
Experimental Protocol (Self-Validating)

Objective: Synthesis of N-protected azetidine from


-amino alcohol.

Reagents:

  • Substrate: N-Boc-3-amino-1-propanol (1.0 equiv)

  • Activator: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent:

    
     (DCM) followed by reflux in Acetonitrile (
    
    
    
    )

Step-by-Step Workflow:

  • Mesylation (Activation): Dissolve amino alcohol and

    
     in DCM at 0°C. Add MsCl dropwise. Checkpoint: The reaction is exothermic; maintain T < 5°C to prevent elimination to the allylic amine.
    
  • Workup 1: Wash with water/brine to remove salts. Isolate the crude mesylate. Note: Do not purify on silica at this stage; mesylates are unstable.

  • Cyclization: Dissolve the crude mesylate in MeCN (0.1 M dilution is critical to favor intramolecular reaction over dimerization). Add excess base (

    
     or 
    
    
    
    ).
  • Reflux: Heat to 80°C for 12-16 hours.

  • Validation: Monitor by TLC. The product will be less polar than the mesylate.

Performance Data:

Metric Rating Notes
Yield High (75-90%) Highly dependent on dilution factor.
Scalability Excellent Can be run on kg scale.

| Atom Economy | Moderate | Loss of mesylate/tosylate group waste. |

Method B: -Lactam Reduction

The Route to Chiral Integrity

When stereochemistry is non-negotiable, this method is superior.


-lactams (2-azetidinones) are easily synthesized in enantiopure forms (e.g., via Staudinger synthesis or from amino acids). Reducing the carbonyl preserves the existing stereocenters.
Mechanism & Causality

The reduction of the amide carbonyl to a methylene group is challenging due to the strain of the ring. Strong reducing agents like Lithium Aluminum Hydride (


) are required.
  • Risk Factor: The "Reductive Cleavage" trap. If the Lewis acidity of the aluminum species is too high, the C-N bond will break, resulting in a ring-opened amino alcohol.

Experimental Protocol

Objective: Reduction of a chiral


-lactam to a chiral azetidine.

Reagents:

  • Substrate: Chiral 2-azetidinone (1.0 equiv)

  • Reductant:

    
     (Pellets or powder, 2-3 equiv)
    
  • Solvent: Anhydrous THF or Ether

Step-by-Step Workflow:

  • Preparation: Suspend

    
     in THF under Argon at 0°C.
    
  • Addition: Add the

    
    -lactam (dissolved in THF) dropwise. Critical: Gas evolution (
    
    
    
    ) will be vigorous.
  • Reflux: Warm to room temperature, then reflux for 4-6 hours.

  • Fieser Quench (Safety Critical): Cool to 0°C. Carefully add water (1 mL per g

    
    ), then 15% NaOH (1 mL), then water (3 mL).
    
  • Filtration: The aluminum salts form a granular white precipitate. Filter and wash with ether.

Performance Data:

Metric Rating Notes
Yield Moderate (50-75%) Ring opening is the main yield killer.

| Scalability | Good | Limited by safety handling of


. |
| Stereocontrol  | Superior  | Retention of configuration is typically >98% ee. |

Method C: Palladium-Catalyzed C-H Amination

The Late-Stage Functionalization Specialist

This is a modern, high-value method used when the azetidine ring needs to be installed onto a complex, unactivated aliphatic scaffold. It utilizes Pd(II)/Pd(IV) catalytic cycles to activate ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 C-H bonds.[2]
Mechanism (Simplified)

The reaction typically requires a directing group (DG) such as a picolinamide. The Pd(II) coordinates to the DG, activates the


-C-H bond to form a palladacycle, and is then oxidized to Pd(IV), facilitating reductive elimination to form the C-N bond.

PdCycle Substrate Substrate + Pd(II) CH_Activation C-H Activation (Palladacycle) Substrate->CH_Activation -AcOH Oxidation Oxidation to Pd(IV) CH_Activation->Oxidation + Oxidant (PhI(OAc)2) Elimination Reductive Elimination (C-N Bond Formation) Oxidation->Elimination Product Azetidine Product Elimination->Product Regenerate Pd(II)

Figure 2: Simplified catalytic cycle for Pd-mediated intramolecular C-H amination.

Performance Data:

Metric Rating Notes
Yield Variable (40-80%) Highly substrate dependent.
Scalability Low Expensive catalysts/oxidants; best for mg scale.

| Atom Economy | High | Direct functionalization of C-H bonds.[3] |

Comparative Analysis Summary

FeatureMethod A: CyclizationMethod B: Lactam ReductionMethod C: C-H Amination
Primary Use Case Bulk synthesis of fragmentsChiral drug intermediatesLate-stage diversification
Substrate Cost Low (Amino alcohols)Medium (Requires lactam synthesis)High (Complex precursors)
Safety Profile Moderate (Alkylating agents)Low (Pyrophoric hydrides)High (Heavy metals)
Key Limitation Dimerization/PolymerizationRing opening side-reactionsRequirement for Directing Groups

References

  • Cromwell, N. H., & Phillips, B. (1949). The structure and properties of azetidines.[4][5][6][7][8][9][10][11] Chemical Reviews, 44(2), 341-367. Link

  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[4][5][6][7][9] Organic & Biomolecular Chemistry, 15, 9746-9769. Link

  • He, G., et al. (2012).[12] Palladium-Catalyzed Intramolecular C(sp3)–H Amination.[4][10][13] Journal of the American Chemical Society, 134(1), 3-6.[12] Link

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[6] Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Padwa, A., et al. (2012). Preparation and Synthetic Applications of Azetidines.[1][5][6][7][8][9][10][14] Heterocycles, 84(1), 223.[6] Link

Sources

Conformational Analysis of 2-Methylazetidine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of constrained ring systems is a pivotal strategy in modern drug design to modulate physicochemical properties and improve metabolic stability. 2-Methylazetidine hydrochloride represents a unique scaffold that bridges the gap between the highly strained, planar-distorted azetidine and the more flexible pyrrolidine systems.

This guide provides a rigorous conformational analysis of this compound, contrasting its behavior with standard 5- and 6-membered heterocycles.[1] We focus specifically on the hydrochloride salt form , where nitrogen inversion is arrested, restricting conformational dynamics to ring puckering—a critical feature for predictable ligand-target interactions.

Part 1: The Conformational Landscape

The Physics of the Azetidinium Ring

Unlike six-membered rings that adopt stable chair conformations, the four-membered azetidine ring is governed by a delicate balance between Baeyer strain (angle strain) and Pitzer strain (torsional strain).

  • Ring Puckering: To relieve the eclipsing interactions of adjacent methylene hydrogens, the azetidine ring deviates from planarity. This "butterfly" motion creates a puckering angle (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) typically between 25° and 35°.
    
  • The Methyl Anchor: In 2-methylazetidine, the C2-methyl group introduces a significant steric bias. To minimize 1,2-diaxial-like interactions, the methyl group preferentially adopts a pseudo-equatorial orientation.

  • The Salt Effect (Crucial Distinction): In the free base, the nitrogen atom undergoes rapid pyramidal inversion. However, in the hydrochloride salt , the nitrogen is protonated (

    
     hybridized) and forms a quaternary ammonium center. This blocks nitrogen inversion , rendering the N-H protons diastereotopic and kinetically distinct on the NMR timescale, provided ring puckering is slow or biased.
    
Conformational Equilibrium Diagram

The following diagram illustrates the equilibrium between the two puckered conformers, highlighting the energetic preference for the pseudo-equatorial methyl group.

ConformationalEquilibrium cluster_legend Mechanism: Ring Puckering (Butterfly Motion) ConfA Conformer A (Methyl Pseudo-Axial) High Energy (+2-3 kcal/mol) TS Transition State (Planar Ring) Max Eclipsing Strain ConfA->TS Ring Flattening ConfB Conformer B (Methyl Pseudo-Equatorial) Global Minimum TS->ConfB Relaxation ConfB->TS Thermal Excitation desc The methyl group drives the equilibrium toward Conformer B to minimize steric clash with adjacent cis-protons.

Figure 1: Energy landscape of 2-methylazetidine HCl ring puckering.[2] The pseudo-equatorial conformer is thermodynamically favored.

Part 2: Comparative Analysis (Alternatives)

When selecting a scaffold for lead optimization, researchers often choose between azetidine (4-membered), pyrrolidine (5-membered), and piperidine (6-membered) rings. The table below objectively compares 2-methylazetidine HCl against these standards.

Table 1: Physicochemical & Conformational Comparison
Feature2-Methylazetidine HCl Pyrrolidine Analog Piperidine Analog Implication for Drug Design
Ring Size 4-membered5-membered6-memberedAzetidines offer lower molecular volume (LE).[1]
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain correlates with unique reactivity and metabolic hotspots.[1]
Dominant Motion Ring Puckering (1 barrier)Envelope Flapping (Pseudorotation)Chair-Boat Interconversion2-Me-Azetidine is more rigid than Pyrrolidine.[1]
pKa (Conj. Acid) ~10.8 - 11.0 (Est.)~11.3~11.2Lower basicity than pyrrolidine improves membrane permeability at physiological pH [1].[1]
Lipophilicity (LogP) LowerModerateHigherAzetidines reduce LogP, aiding solubility.[1]
Vector Orientation Rigid, defined exit vectorsFlexibleHighly defined (Chair)2-Me group locks the vector, unlike the flexible pyrrolidine envelope.

Key Insight: 2-Methylazetidine provides a "Goldilocks" zone of rigidity.[1] It is more constrained than pyrrolidine (reducing entropic penalty upon binding) but less bulky than piperidine.[1]

Part 3: Experimental Validation Protocols

To validate the specific conformation of your 2-methylazetidine derivative, we recommend a dual-method approach: Variable Temperature (VT) NMR for solution dynamics and X-ray Crystallography for solid-state geometry.[1]

Protocol: Variable Temperature (VT) NMR Analysis

This protocol determines if the ring puckering is fast or slow on the NMR timescale and allows calculation of the energy barrier (


).

Reagents:

  • Compound: 2-Methylazetidine HCl (10-15 mg)

  • Solvent: Deuterated Dichloromethane (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) or Methanol-
    
    
    
    (for low freezing points).

Workflow:

  • Preparation: Dissolve the salt in

    
    . Ensure the sample is free of paramagnetic impurities.
    
  • Acquisition (High T): Acquire ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     NMR at +25°C. Observe the geminal protons at C3 and C4. In a fast-flipping regime, they may appear as averaged signals.
    
  • Cooling Phase: Decrement temperature in 10°C steps down to -80°C.[1]

  • Observation: Look for decoalescence of the geminal protons.

    • Mechanism:[1][3][4] As puckering slows, the pseudo-axial and pseudo-equatorial protons become distinct environments.

    • Target Signal: The splitting of the C3 methylene protons into distinct multiplets.

  • Calculation: Use the Eyring equation at the coalescence temperature (

    
    ) to calculate the barrier to puckering.
    
    
    
    
    
    
Protocol: Single Crystal X-Ray Diffraction

X-ray analysis provides the definitive "frozen" conformation.[1]

Crystallization Strategy (Vapor Diffusion):

  • Dissolve 20 mg of 2-Methylazetidine HCl in a minimum volume of Methanol (good solubility).[1]

  • Place in a small inner vial.

  • Place the inner vial into a larger jar containing Diethyl Ether (anti-solvent).

  • Seal tightly and allow to stand at 4°C for 3-7 days.

  • Result: Slow diffusion of ether into methanol lowers solubility, promoting the growth of high-quality prisms suitable for diffraction.

Data Interpretation:

  • Measure the Puckering Angle (

    
    ):  The dihedral angle between the C2-C3-C4 plane and the C2-N-C4 plane.
    
  • Expected Value: ~20-30° for the HCl salt [2].[1]

Part 4: Strategic Application in Drug Design

Metabolic Stability (The "Fluorine Walk" Alternative)

While fluorination is a common tactic to block metabolism, the 2-methylazetidine scaffold offers a steric solution. The methyl group at C2 hinders enzymatic approach to the nitrogen lone pair (in the free base form) and sterically protects the adjacent


-proton from metabolic abstraction.
Gamma-Turn Mimetics

Peptide mimetics often require rigid turns to maintain bioactivity.[1]

  • Proline (5-ring): Induces ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -turns.[5]
    
  • Azetidine (4-ring): The tighter angle constraints of the azetidine ring (approx 88-90° internal angles) force the backbone into a geometry that mimics

    
    -turns  [3].
    
  • 2-Methyl Variant: The methyl group locks this turn geometry, preventing the "envelope flapping" seen in proline, leading to higher affinity binding in specific GPCR targets.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_synthesis Phase 1: Preparation cluster_analysis Phase 2: Structural Validation cluster_outcome Phase 3: Data Integration Step1 Synthesis of 2-Methylazetidine Step2 Salt Formation (HCl in Et2O) Step1->Step2 MethodA Method A: VT-NMR (Solution State Dynamics) Step2->MethodA Dissolve in CD2Cl2 MethodB Method B: X-Ray Diffraction (Solid State Geometry) Step2->MethodB Crystallize (MeOH/Ether) Result Defined Conformational Model (Barrier + Geometry) MethodA->Result Calculate u0394Gu2021 MethodB->Result Measure Puckering Angle

Figure 2: Integrated workflow for the structural characterization of azetidine salts.

References

  • BenchChem. (2025).[1][6][7] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from

  • Cromwell, N. H., & Phillips, B. (1969).[1] Conformational analysis of nitrogen heterocycles. Chemical Reviews.[1] (Foundational text on azetidine puckering).

  • Zagotto, G., et al. (2008).[1] Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction.[5] Journal of Medicinal Chemistry.[1]

  • PubChem. (2025).[1] 2-Methylazetidine Compound Summary. National Library of Medicine.[1] Retrieved from

Sources

Comparative Guide: Reactivity of 2-Methylazetidine HCl vs. N-Boc-2-Methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" vs. The "Shield"

In the landscape of strained heterocycles, 2-Methylazetidine represents a critical motif for introducing conformational constraint and modulating metabolic stability (the "gem-dimethyl" effect's cyclic cousin). However, the commercial availability of two distinct forms—the Hydrochloride Salt (HCl) and the N-Boc Protected form—often leads to selection errors in synthetic planning.

This guide moves beyond simple catalog specifications to analyze the functional reactivity of these two reagents.

  • 2-Methylazetidine[1][2][3]·HCl is the Nucleophile . It is the "warhead" used to install the azetidine ring onto an electrophile (e.g., amide coupling, SNAr). It requires base-mediated activation and suffers from significant steric retardation due to the C2-methyl group.

  • N-Boc-2-methylazetidine is the Scaffold . It is the "shielded" form used for divergent functionalization of the ring itself (e.g., C-H activation, lithiation) before the nitrogen is exposed.

Bottom Line: If you are building with the azetidine, use the HCl salt . If you are building on the azetidine, use the N-Boc form.[3][4][5]

Physicochemical & Reactivity Profile[3][6][7][8]

The reactivity of azetidines is dominated by a ring strain energy (RSE) of approximately 25.4 kcal/mol [1].[6] This strain makes the ring susceptible to ring-opening, yet it is significantly more stable than the aziridine (RSE ~27 kcal/mol) counterparts.

Comparative Data Matrix
Feature2-Methylazetidine[1][2]·HClN-Boc-2-methylazetidine
CAS 19812-49-8102384-00-0 (Generic)
Molecular Weight 107.58 g/mol 171.24 g/mol
State Hygroscopic SolidLow-melting Solid / Oil
Nitrogen Status Protonated Ammonium (

)
Carbamate Protected (

-like character)
Primary Reactivity Nucleophilic Attack (after free-basing)Electrophilic Trapping (via Lithiation)
Steric Profile High (C2-Me clashes with electrophiles)High (Boc group adds bulk)
Stability High (Solid state); Stable to AcidStable to Base/Nucleophiles; Acid Labile
pKa (Conjugate Acid) ~11.3 (Est. based on Azetidine [2])N/A (Non-basic)

Deep Dive: Reactivity Mechanisms[7]

A. The Nucleophile: 2-Methylazetidine·HCl

The HCl salt is chemically inert until "unlocked" by a base. Once free-based, the secondary amine is a potent nucleophile, but it carries a "steric penalty."

  • The C2-Methyl Clash: Unlike unsubstituted azetidine, the methyl group at the 2-position creates steric hindrance adjacent to the nucleophilic nitrogen. In SN2 reactions or amide couplings, this slows down the approach to the electrophile significantly compared to pyrrolidine or azetidine.

  • Amide Coupling Challenges: Standard coupling reagents (EDC/HOBt) often fail or proceed slowly. The use of highly reactive acid chlorides or HATU is frequently required to overcome the energy barrier imposed by the C2-methyl group [3].

B. The Scaffold: N-Boc-2-methylazetidine

The Boc group renders the nitrogen non-nucleophilic, redirecting reactivity to the carbon skeleton.

  • Directed Lithiation: The carbonyl oxygen of the Boc group can coordinate with organolithium reagents (e.g., sec-BuLi), directing deprotonation to the

    
    -position (C2 or C4). This allows for the introduction of electrophiles onto the ring without destroying the heterocycle [4].
    
  • Ring Stability: The N-Boc group stabilizes the strained ring against nucleophilic attack, allowing the molecule to survive harsh conditions (e.g., Pd-catalyzed cross-couplings on attached aryl groups) that might otherwise open the ring.

Reactivity Decision Tree (Graphviz)

ReactivityTree Start Select Starting Material Q1 Goal: Form C-N Bond (e.g., Amide, Urea, Sulfonamide) Start->Q1 Q2 Goal: Functionalize Carbon Skeleton (e.g., C-H Activation, Lithiation) Start->Q2 RouteA Use 2-Methylazetidine·HCl Q1->RouteA RouteB Use N-Boc-2-methylazetidine Q2->RouteB ActionA Action: Free-base in situ Reagent: HATU/DIEA or Acid Chloride RouteA->ActionA ActionB Action: Directed Lithiation Reagent: s-BuLi / TMEDA RouteB->ActionB ResultA Warning: Steric hindrance at C2 slows reaction ActionA->ResultA Product: N-Functionalized Azetidine ResultB Note: Boc directs alpha-lithiation ActionB->ResultB Product: C-Substituted Azetidine

Figure 1: Decision matrix for selecting the appropriate azetidine precursor based on synthetic intent.

Experimental Protocols

Protocol A: Difficult Amide Coupling using 2-Methylazetidine·HCl

Rationale: Due to the steric hindrance of the C2-methyl group, standard coupling conditions often stall. This protocol uses HATU, a high-activity reagent, and ensures complete free-basing.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Methylazetidine[1][2][3]·HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv) — Critical for neutralizing HCl and activating acid

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under N2. Add HATU (1.2 mmol) and stir for 5 minutes. The solution should turn slightly yellow.

  • Free-basing: In a separate vial, suspend 2-Methylazetidine·HCl (1.2 mmol) in DMF (1 mL). Add DIPEA (3.0 mmol). Observation: The suspension should clear as the free amine is released.

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • QC Check: Monitor by LC-MS.[5] If conversion is <50% after 4 hours, heat to 50°C. The steric bulk at C2 significantly raises the activation energy [3].

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water, and brine. Dry over Na2SO4.

Protocol B: -Lithiation of N-Boc-2-methylazetidine

Rationale: This exploits the Boc group's ability to coordinate Lithium, directing deprotonation to the adjacent carbon.

Materials:

  • N-Boc-2-methylazetidine (1.0 equiv)

  • sec-Butyllithium (1.2 equiv, 1.4 M in cyclohexane)

  • TMEDA (1.2 equiv) — Essential for breaking up BuLi aggregates

  • Electrophile (e.g., Methyl Iodide, Benzaldehyde) (1.5 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a flask and cool to -78°C under Argon.

  • Reagent Prep: Add THF and TMEDA (1.2 equiv). Add sec-BuLi (1.2 equiv) dropwise. Stir for 15 mins.

  • Substrate Addition: Dissolve N-Boc-2-methylazetidine in THF and add dropwise to the lithiating mixture at -78°C.

    • Mechanism:[7][8][6][9][10] The Li coordinates to the Boc carbonyl, directing the base to remove the proton at C2 (forming a quaternary center) or C4. Note: Regioselectivity can be substrate-dependent; C2 lithiation creates a quaternary center and is sterically demanding, but directed by the Boc group [4].

  • Incubation: Stir at -78°C for 1–2 hours.

  • Quench: Add the Electrophile (dissolved in THF) dropwise.

  • Warm up: Allow to warm to RT slowly over 4 hours.

  • Workup: Quench with saturated NH4Cl. Extract with ether.

Safety & Handling (Critical)

Genotoxicity Warning: Azetidines are alkylating agents. While the ring strain (~25 kcal/mol) is lower than aziridines, they are still capable of ring-opening alkylation of DNA.

  • 2-Methylazetidine (Free base): Volatile and potentially genotoxic. Handle in a fume hood.

  • HCl Salt: Non-volatile, safer to weigh. Preferred for storage.

  • N-Boc: Generally lower toxicity due to lack of a nucleophilic amine, but should still be treated as a potential alkylator.

Storage:

  • HCl Salt: Hygroscopic. Store in a desiccator. Moisture absorption alters the molecular weight effectively, leading to stoichiometry errors in coupling.

  • N-Boc: Store at 2-8°C. Stable for months.

References

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

  • PubChem. (2025).[1][11] Azetidine Compound Summary. National Library of Medicine.

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255.

  • University of Bari. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules.

Sources

Structural Benchmarking of 2-Methylazetidine Hydrochloride: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule pharmacophores, the "methyl effect" and ring contraction are pivotal strategies for altering metabolic stability and potency. 2-Methylazetidine hydrochloride represents a critical strained scaffold that bridges the gap between the highly strained aziridines and the conformationally flexible pyrrolidines.

This guide provides a technical comparison of the crystallographic characterization of this compound against its primary structural alternative (2-methylpyrrolidine ) and its primary analytical alternative (NMR spectroscopy ). We focus on the distinct advantages of X-ray diffraction (XRD) in resolving the absolute configuration and ring-puckering parameters that drive ligand-protein binding affinity.

Part 1: The Comparative Landscape

Structural Alternative: Azetidine vs. Pyrrolidine

The choice between a 4-membered (azetidine) and 5-membered (pyrrolidine) ring is rarely arbitrary. It is a calculated decision to modulate pKa and vector orientation.

Table 1: Physicochemical & Structural Comparison

Feature2-Methylazetidine HCl (Subject)2-Methylpyrrolidine HCl (Alternative)Impact on Drug Design
Ring Size 4-membered5-memberedAzetidine is smaller, lowering molecular volume.
Ring Strain ~25 kcal/mol~5 kcal/molHigh strain in azetidine can increase reactivity/covalent bonding potential.
Conformation Puckered (Butterfly)Envelope (C-endo/exo)Azetidine offers a rigid, defined vector for substituents.
pKa (Conj. Acid) ~10.0 - 10.5~10.5 - 11.0Lower pKa of azetidines improves bioavailability at physiological pH.
Lipophilicity (LogP) LowerHigherAzetidines often improve solubility profiles.
Analytical Alternative: X-ray Diffraction vs. NMR

For chiral salts like 2-methylazetidine HCl, determining the absolute configuration (


 vs 

) is non-negotiable.

Table 2: Analytical Performance Metrics

MetricX-ray Crystallography (Preferred)NMR Spectroscopy (Alternative)Verdict
Absolute Config. Direct Determination via Anomalous Scattering (Flack Parameter).Indirect ; requires derivatization (Mosher's acid) or comparative optical rotation.X-ray is the regulatory gold standard for chiral salts.
Conformational Data Precise bond angles/torsions in solid state.Time-averaged solution state data (NOE).X-ray captures the specific "bioactive-relevant" low-energy conformer.
Sample Req. Single Crystal (>0.1 mm).Dissolved sample (mg scale).NMR is faster; X-ray is definitive.

Part 2: Experimental Protocol (Self-Validating)

The crystallization of small, hygroscopic amine salts like 2-methylazetidine HCl requires strict control over moisture and nucleation kinetics.

Synthesis & Salt Formation Workflow

Casualty Note: We avoid aqueous HCl to prevent hygroscopic oil formation. Anhydrous conditions are mandatory to obtain diffraction-quality lattices.

  • Free Base Isolation: Dissolve 2-methylazetidine free base in anhydrous Diethyl Ether (

    
    ).
    
  • Acidification: Dropwise addition of 2.0 M HCl in 1,4-Dioxane at 0°C.

    • Why Dioxane? It promotes slower precipitation compared to ethereal HCl, yielding larger crystallites.

  • Filtration: Isolate the white precipitate under

    
     atmosphere.
    
Vapor Diffusion Crystallization

This method is chosen to minimize lattice defects caused by rapid solvent evaporation.

  • Inner Vial: Dissolve 20 mg of the crude HCl salt in minimal Methanol (MeOH).

  • Outer Vial: Place the inner vial (uncapped) into a larger jar containing Acetone or Ethyl Acetate .

  • Equilibration: Seal the outer jar. Store at 4°C for 3-5 days.

    • Mechanism:[1][2] Acetone diffuses into the MeOH, slowly lowering solubility and driving nucleation.

Data Collection Strategy
  • Temperature: 100 K (Cryostream).

    • Reasoning: The methyl group at C2 introduces thermal disorder at room temperature. Cooling freezes the ring puckering, allowing precise measurement of the C-N-C bond angle.

  • Source: Mo-K

    
     or Cu-K
    
    
    
    .
    • Selection: Use Cu-K

      
       if the absolute configuration is unknown; the Chloride anomalous signal is stronger with Copper radiation, stabilizing the Flack parameter.
      
Workflow Visualization

CrystallographyWorkflow Start Crude 2-Me-Azetidine HCl Solvent Dissolve in MeOH (High Solubility) Start->Solvent Diffusion Vapor Diffusion (Acetone antisolvent) Solvent->Diffusion Place in Chamber Nucleation Slow Nucleation (4°C, 72h) Diffusion->Nucleation Solvent Exchange Mounting Cryo-Mounting (Paratone Oil) Nucleation->Mounting Harvest Crystal XRay Data Collection (100 K, Cu-Kα) Mounting->XRay Structure Refined Structure (R-factor < 5%) XRay->Structure Solve & Refine

Figure 1: Vapor diffusion workflow optimized for hygroscopic hydrochloride salts.

Part 3: Structural Insights & Data Interpretation

Ring Puckering Analysis

The defining feature of the 2-methylazetidine structure is the ring puckering angle (


). Unlike the planar average often seen in rapid NMR simulations, X-ray data reveals a distinct "butterfly" conformation.
  • Azetidine Puckering: Typically 20°–30°.

  • Methyl Effect: The C2-Methyl substituent prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions across the ring.

  • Comparison: In 2-methylpyrrolidine, the ring adopts an envelope conformation. The azetidine ring is significantly more rigid, meaning the vector of the N-H bond (for H-bonding) is more predictable in drug-target interactions.

The Chloride Interaction Map

In the crystal lattice, the Chloride ion (


) acts as a bridge, accepting hydrogen bonds from the protonated Nitrogen (

).
  • Interaction Type: Charge-assisted Hydrogen Bond (

    
    ).
    
  • Distance: Typically 3.0 – 3.2 Å.

  • Significance: This interaction network stabilizes the chiral center. If the methyl group were in the pseudo-axial position, steric clash with the Chloride ion would destabilize the lattice, further confirming the preference for the equatorial conformer.

Decision Logic: When to use X-ray?

DecisionMatrix Question Goal: Characterize 2-Me-Azetidine Derivative Branch1 Need Absolute Config? Question->Branch1 Branch2 Need Solution Conformation? Question->Branch2 XRay X-ray Crystallography (Anomalous Dispersion) Branch1->XRay Solid Available Mosher Derivatization + NMR (Mosher's Method) Branch1->Mosher Oil / Non-cryst NMR NOESY / COSY NMR Branch2->NMR Dynamic State DFT DFT Calculation Branch2->DFT Theoretical Energy

Figure 2: Strategic decision matrix for selecting analytical methods based on research goals.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Doda, K., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[2] RSC Advances.

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.

  • Cambridge Crystallographic Data Centre (CCDC). Small Molecule Crystal Structures.[3] (Search Accession for Azetidine derivatives).[4]

  • Milner-White, E. J., et al. (1992).[5] Pyrrolidine ring puckering in cis and trans-proline residues.[5][6] Journal of Molecular Biology.[5]

Sources

Navigating the Stability Landscape of Alkyl-Substituted Azetidines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure and Challenge of a Strained Ring

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties, making it a valuable tool for drug discovery professionals. However, the inherent ring strain of approximately 25.4 kcal/mol, while contributing to its unique chemical reactivity, also presents a significant challenge to its stability.[1] This guide provides a comparative analysis of the stability of alkyl-substituted azetidines, offering insights into how substitution patterns influence the robustness of this valuable heterocyclic system. While direct quantitative comparisons are sparse in the literature, a deep understanding of the underlying chemical principles can guide the selection and design of more stable azetidine-containing drug candidates.

Factors Governing the Stability of Alkyl-Substituted Azetidines

The stability of an azetidine ring is a delicate balance of several factors, primarily ring strain, steric effects, and electronic effects. Alkyl substitution on the carbon framework of the azetidine ring can significantly modulate these factors.

The Thorpe-Ingold Effect: Gem-Dialkyl Substitution as a Stabilizing Factor

A long-standing principle in carbocyclic chemistry, the Thorpe-Ingold effect, suggests that gem-disubstitution on a small ring can promote cyclization and enhance the stability of the resulting ring. This principle extends to azetidines. The presence of two alkyl groups on the same carbon atom (gem-dialkyl substitution) is generally considered to enhance the stability of the azetidine ring.[2] This stabilizing effect is attributed to the compression of the exocyclic bond angles, which in turn reduces the strain within the four-membered ring. Therefore, a 3,3-dimethylazetidine derivative is generally expected to be more stable than its 3-monomethyl or unsubstituted counterparts.

Positional Isomerism: The Impact of Alkyl Group Placement

The position of alkyl substitution on the azetidine ring influences its stability, primarily through steric interactions and the potential for strain relief.

  • Substitution at C2 vs. C3: While direct comparative studies are limited, substitution at the C3 position is generally well-tolerated and is a common feature in many azetidine-containing building blocks. Substitution at the C2 position, adjacent to the nitrogen atom, can introduce different steric and electronic perturbations. The stability of 2-alkyl azetidines is sufficient for their synthesis and isolation, but their relative stability compared to 3-alkyl isomers under various conditions is not extensively documented.[3]

  • Stereochemistry: The relative stereochemistry of substituents can play a crucial role. For instance, in 2,3-disubstituted azetidines, erythro (cis) substituents can lead to eclipsing interactions in the puckered ring conformation, potentially decreasing the stability of the product compared to the threo (trans) isomer.[2]

The following diagram illustrates the general principles of how alkyl substitution can influence azetidine ring stability.

G cluster_0 Factors Influencing Alkyl-Azetidine Stability A Unsubstituted Azetidine (Baseline Stability) B 3-Monoalkyl Azetidine (Moderately Increased Stability) A->B Alkyl substitution increases stability D 2,3-cis-Dialkyl Azetidine (Potentially Decreased Stability) A->D Steric hindrance from cis-substituents can decrease stability C 3,3-Dialkyl Azetidine (Significantly Increased Stability) B->C Gem-dialkyl effect further enhances stability

Caption: General trends in the stability of alkyl-substituted azetidines.

Comparative Stability Data: A Noteworthy Gap in the Literature

A comprehensive review of the current literature reveals a notable absence of direct, quantitative comparative studies on the stability of a homologous series of C-alkyl-substituted azetidines. Most stability studies have focused on N-substituted azetidines, where electronic effects play a more dominant role in decomposition pathways, such as acid-mediated ring-opening.[4] For instance, the half-life of various N-aryl azetidines under acidic conditions has been quantified, demonstrating the profound impact of the electronic nature of the N-substituent.

N-Aryl SubstituentHalf-life (T1/2) at pH 1.8Relative Stability
N-(4-cyanophenyl)< 10 minLeast Stable
N-phenyl15-30 minModerately Stable
N-(3-pyridyl)3.8 hMore Stable
N-(2-pyridyl)> 24 hMost Stable

Table 1: Comparative aqueous stability of selected N-aryl azetidines. Data extracted from Bai et al., 2021.[4]

Experimental Protocol for Assessing Azetidine Stability

To address the need for quantitative stability data in specific drug discovery projects, a robust and reproducible experimental protocol is essential. The following protocol is adapted from methodologies used to assess the stability of N-aryl azetidines and can be applied to compare the stability of various alkyl-substituted azetidines under controlled conditions.[4]

Objective:

To determine the kinetic stability of an alkyl-substituted azetidine derivative in an aqueous buffered solution by monitoring its concentration over time using ¹H NMR spectroscopy.

Materials:
  • Alkyl-substituted azetidine derivative

  • Deuterated buffer solution of desired pH (e.g., phosphate or citrate buffer in D₂O)

  • Internal standard (e.g., maleic acid, sodium trimethylsilylpropanesulfonate)

  • NMR tubes

  • NMR spectrometer

Procedure:
  • Sample Preparation:

    • Prepare a stock solution of the internal standard in the deuterated buffer.

    • Accurately weigh the alkyl-substituted azetidine and dissolve it in a known volume of the internal standard stock solution to achieve the desired final concentration (e.g., 5-10 mM).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) immediately after sample preparation.

    • Incubate the NMR tube at a controlled temperature (e.g., 25 °C or 37 °C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Identify a well-resolved proton signal for the azetidine derivative and the internal standard.

    • Integrate the respective signals in each spectrum.

    • Calculate the relative concentration of the azetidine derivative at each time point by comparing its integral to that of the constant internal standard.

    • Plot the natural logarithm of the azetidine concentration versus time.

    • The slope of the resulting linear plot will be the negative of the first-order rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

The following workflow diagram illustrates the experimental process for determining azetidine stability.

G cluster_workflow Experimental Workflow for Azetidine Stability Assessment prep Sample Preparation (Azetidine + Internal Standard in D2O Buffer) nmr_t0 Acquire Initial ¹H NMR Spectrum (t=0) prep->nmr_t0 incubate Incubate at Controlled Temperature nmr_t0->incubate nmr_t Acquire ¹H NMR Spectra at Timed Intervals incubate->nmr_t Periodically analysis Data Analysis (Integration, Concentration Calculation) nmr_t->analysis plot Plot ln[Azetidine] vs. Time analysis->plot half_life Calculate Half-Life (t₁/₂) plot->half_life

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for handling 2-Methylazetidine hydrochloride in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to ensure a safe environment through a thorough understanding of the materials we handle and the implementation of robust safety measures. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety grounded in scientific principles.

Hazard Assessment: Understanding the Risks

Before any handling, a comprehensive risk assessment is mandatory. This compound, like many heterocyclic amines, presents multiple hazards that dictate our choice of personal protective equipment (PPE). The primary risks are associated with direct contact and inhalation.

According to supplier Safety Data Sheets (SDS), this compound is classified with several hazard statements under the Globally Harmonized System (GHS).[1] These classifications are the foundation of our safety protocol.

Table 1: GHS Hazard Profile for this compound

GHS Classification Hazard Code Description Required Action
Acute Toxicity, Oral H302 Harmful if swallowed Do not ingest. Wash hands thoroughly after handling.
Skin Irritation H315 Causes skin irritation Avoid all skin contact. Wear appropriate gloves and lab coat.[2]
Serious Eye Irritation H319 Causes serious eye irritation Avoid all eye contact. Wear chemical splash goggles.[2]

| Respiratory Irritation | H335 | May cause respiratory irritation | Avoid inhaling dust or vapors. Use in a chemical fume hood.[2] |

The signal word associated with this compound is "Warning".[1] These hazards underscore that exposure through any route—skin, eyes, or lungs—can lead to significant irritation or harm. Therefore, a multi-layered PPE approach is not just recommended; it is essential.

Core Directive: Selecting the Right PPE

The selection of PPE is a direct response to the identified hazards. The goal is to establish a complete barrier between the researcher and the chemical.[3][4]

Eye and Face Protection

Minimum Requirement: ANSI Z87.1-rated chemical splash goggles. Causality: The H319 classification, "Causes serious eye irritation," is an unambiguous directive.[1][2] Standard safety glasses are insufficient as they do not protect against splashes, particularly from the sides or top. Goggles provide a complete seal around the eyes, which is critical. Best Practice: In situations with a higher risk of splashing, such as when transferring large volumes or working under pressure, supplement goggles with a full-face shield.[3]

Skin and Body Protection

Minimum Requirement: Nitrile gloves, a fully-buttoned laboratory coat, full-length pants, and closed-toe shoes.[5][6]

  • Gloves: Due to the H315 "Causes skin irritation" classification, gloves are mandatory.[1] Nitrile gloves are generally recommended for incidental contact with a wide range of chemicals and are preferred over latex to avoid potential allergies.[7][8]

    • Expert Insight: For extended contact or immersion, consult the glove manufacturer's chemical resistance guide to verify compatibility and determine the breakthrough time for this compound. No single glove material is impervious to all chemicals.[9][10] Always double-glove if handling highly concentrated solutions or for prolonged procedures.

  • Laboratory Coat: A lab coat provides a critical barrier to protect your skin and personal clothing from accidental spills.[3] Ensure it is fully buttoned and the sleeves are of sufficient length to cover the wrist, overlapping with your gloves.[5]

Respiratory Protection

Primary Control: All handling of this compound solid or its solutions should be performed within a certified chemical fume hood to mitigate the risk of inhalation, as indicated by the H335 "May cause respiratory irritation" classification.[1][2] Secondary Control: If engineering controls like a fume hood are unavailable or insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[11] The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on the concentration and potential for aerosol generation.

Operational Plan: Safe Handling Protocols

Proper PPE is only effective when used correctly. The sequence of putting on (donning) and taking off (doffing) PPE is a critical procedure designed to prevent cross-contamination.

Step-by-Step PPE Donning & Doffing Procedure

Donning (Putting On) Protocol:

  • Attire Check: Confirm you are wearing full-length pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye Protection: Put on chemical splash goggles and a face shield if needed.

  • Gloves: Don your gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Protocol: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by pinching the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both in the designated waste container.

  • Eye/Face Protection: Remove the face shield and/or goggles by handling the strap. Avoid touching the front surface.

  • Lab Coat: Unbutton the lab coat. Remove it by peeling it off your shoulders, turning the sleeves inside out. Fold the coat so the contaminated exterior is folded inward.

  • Respiratory Protection: Remove your respirator, if used.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[12]

This procedural flow is visualized in the diagram below.

PPE_Workflow cluster_donning Donning (Clean to Dirty) cluster_doffing Doffing (Dirty to Clean) D1 1. Lab Coat D2 2. Respirator (if needed) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves (over cuffs) D3->D4 F1 1. Gloves F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator (if used) F3->F4 WashHands Wash Hands Thoroughly F4->WashHands Final Critical Step

Caption: PPE Donning and Doffing Workflow.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a clearly labeled, sealed hazardous waste container.[12] Never reuse disposable gloves.[7]

  • Chemical Waste: Dispose of unused this compound and any solutions containing it according to your institution's and local regulations.[13][14] This typically involves collection in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[15]

  • Spill Cleanup: In case of a spill, use an inert absorbent material. The cleanup debris must be collected in a sealed container and disposed of as hazardous waste.[16]

By adhering to these scientifically-grounded procedures, you ensure your own safety and contribute to a secure research environment for your entire team.

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • Oregon State University Environmental Health and Safety. (2016). SAF 202-1: Personal Protective Equipment for Hazardous Materials in the Laboratory. Retrieved from [Link]

  • Air Sea Containers. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • ChemicalSafety.com. (n.d.). Chemical Label: this compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of California, Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Guidelines for the selection of gloves for the workplace. NIOSH. Retrieved from [Link]

  • University of Oklahoma Environmental Health and Safety Office. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.